3-acetyl-3H-pyridin-2-one
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-acetyl-3H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4,6H,1H3 |
InChI Key |
MVZPNXADMNGOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=CC=NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-acetyl-3H-pyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for obtaining 3-acetyl-3H-pyridin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details plausible synthetic strategies, experimental protocols, and quantitative data derived from analogous reactions reported in the scientific literature.
Overview of Synthetic Strategies
The synthesis of this compound, which exists in tautomeric equilibrium with 3-acetylpyridin-2(1H)-one, can be approached through several strategic pathways. The primary routes identified in the literature involve the construction of the pyridone ring followed by acylation, or the formation of a pre-functionalized pyridone precursor that is then converted to the target molecule. This guide will focus on two of the most promising approaches:
-
Synthesis via 3-Cyano-2-pyridone Intermediates: This versatile method involves the initial construction of a 3-cyano-2-pyridone scaffold, which is then converted to the 3-acetyl group.
-
Direct C3-Acylation of 2-Pyridone: This approach involves the direct introduction of an acetyl group onto a pre-existing 2-pyridone ring, typically through an electrophilic substitution reaction.
A comparative summary of these primary synthetic routes is presented below.
Quantitative Data Summary
The following table summarizes key quantitative data for the described synthetic pathways. It is important to note that direct yield and reaction condition data for the parent this compound is scarce in the literature; therefore, the data presented is often derived from closely related substituted analogs and should be considered as a guideline for optimization.
| Synthetic Route | Key Transformation | Reagents & Conditions | Typical Yield (%) | Reference/Analogy |
| Via 3-Cyano-2-pyridone | Formation of 3-cyano-2-pyridone | Cyanoacetamide, Acetylacetone, KOH, Ethanol, Reflux | 61-79 | |
| Conversion of cyano to acetyl group | 1. MeLi or MeMgBr in an appropriate solvent. 2. Acidic workup. | Not explicitly reported for parent compound; variable for analogs. | Based on general organometallic additions to nitriles. | |
| Direct C3-Acylation | Friedel-Crafts Acylation | 2-Pyridone, Acetic Anhydride, Lewis Acid (e.g., AlCl₃), High Temperature | Variable, often with challenges in regioselectivity. |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations. These protocols are based on established methodologies for similar compounds and may require optimization for the specific synthesis of this compound.
Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (A Precursor Analog)
This protocol describes the synthesis of a substituted 3-cyano-2-pyridone, which serves as a model for the construction of the core pyridone ring.
Procedure:
-
To a solution of cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol) in ethanol (10 mL), a catalytic amount of potassium hydroxide (KOH) is added.
-
The reaction mixture is heated to reflux and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol to afford the 3-cyano-4,6-dimethyl-2-pyridone.
Plausible Protocol for the Conversion of 3-Cyano-2-pyridone to this compound
This hypothetical protocol is based on the known reactivity of nitriles with organometallic reagents.
Procedure:
-
A solution of 3-cyano-2-pyridone (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
A solution of methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) (1.1 to 1.5 equivalents) in the same solvent is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1M HCl) at 0 °C.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Plausible Protocol for Direct C3-Acylation of 2-Pyridone
This protocol is based on the principles of Friedel-Crafts acylation, which typically requires harsh conditions for less reactive substrates like pyridones.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2-3 equivalents) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), 2-pyridone (1 equivalent) is added portion-wise at room temperature.
-
Acetic anhydride (1.5 equivalents) is then added dropwise to the mixture.
-
The reaction mixture is heated to a high temperature (e.g., 140-160 °C) and stirred for several hours to overnight. The reaction progress should be monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product is performed by column chromatography to isolate the this compound, likely along with other isomers.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic pathway via a 3-cyano-2-pyridone intermediate.
Caption: Direct C3-acylation of 2-pyridone.
Conclusion
The synthesis of this compound can be achieved through multiple pathways, with the route via a 3-cyano-2-pyridone intermediate appearing to be a more controlled and potentially higher-yielding approach compared to the direct Friedel-Crafts acylation of 2-pyridone, which may suffer from issues of regioselectivity and harsh reaction conditions. The provided protocols, derived from established literature for analogous compounds, offer a solid foundation for researchers to develop an optimized synthesis of this important heterocyclic molecule. Further experimental investigation is necessary to determine the most efficient and scalable route for the production of this compound.
An In-depth Technical Guide on the Chemical Structure Elucidation of 3-acetyl-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-acetyl-2(1H)-pyridinone, a molecule of interest in medicinal chemistry and drug development. Due to its tautomeric nature, this compound exists in equilibrium with 3-acetyl-2-hydroxypyridine. This document outlines the key synthetic strategies and the expected spectroscopic data that are crucial for its identification and characterization.
Chemical Structure and Tautomerism
3-acetyl-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone ring substituted with an acetyl group at the 3-position. A key characteristic of this molecule is its existence as a tautomeric mixture of the lactam form (3-acetyl-2(1H)-pyridinone) and the lactim form (3-acetyl-2-hydroxypyridine). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, we will consider both tautomers in the structural elucidation.
Caption: Tautomeric equilibrium between the lactam and lactim forms.
Synthesis Strategies
The synthesis of 3-acetyl-2(1H)-pyridinone can be approached through several synthetic routes, primarily involving the construction of the pyridinone ring followed by or incorporating the acetyl group. Below is a generalized experimental workflow for a common synthetic approach.
Caption: Generalized synthetic workflow for 3-acetyl-2(1H)-pyridinone.
Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on common methods for synthesizing substituted 2-pyridinones.
-
Reaction Setup: To a solution of an appropriate β-enaminone (1 equivalent) in a dry, aprotic solvent such as THF or DMF, a strong base like sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclization: The reaction mixture is stirred at room temperature for 1-2 hours. Diethyl malonate (1.2 equivalents) is then added dropwise, and the mixture is heated to reflux for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The resulting mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.
-
Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-acetyl-2(1H)-pyridinone.
Spectroscopic Data for Structure Elucidation
The definitive identification of 3-acetyl-2(1H)-pyridinone relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from NMR, IR, and mass spectrometry. These are predicted values based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N-H (pyridinone) |
| ~7.6 | dd | 1H | H-6 |
| ~7.4 | dd | 1H | H-4 |
| ~6.2 | t | 1H | H-5 |
| ~2.5 | s | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (acetyl) |
| ~163 | C-2 (pyridinone C=O) |
| ~140 | C-6 |
| ~138 | C-4 |
| ~118 | C-3 |
| ~105 | C-5 |
| ~28 | -COCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2900 | Broad | N-H stretch |
| ~1680 | Strong | C=O stretch (acetyl) |
| ~1650 | Strong | C=O stretch (pyridinone) |
| 1600-1450 | Medium | C=C and C=N stretches |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 137.05 | [M]⁺ (Molecular Ion) |
| 122.03 | [M - CH₃]⁺ |
| 94.03 | [M - COCH₃]⁺ |
| 67.04 | [C₄H₅N]⁺ |
Logical Workflow for Structure Confirmation
The process of confirming the structure of a newly synthesized batch of 3-acetyl-2(1H)-pyridinone would follow a logical progression of analytical techniques.
Caption: Logical workflow for spectroscopic structure confirmation.
This comprehensive guide provides the necessary theoretical and practical information for the synthesis and structural elucidation of 3-acetyl-2(1H)-pyridinone. Researchers and scientists can utilize this information to guide their experimental work and accurately characterize this important heterocyclic compound.
An In-depth Technical Guide to 3-Acetyl-1H-pyridin-2-one
IUPAC Name: 3-acetyl-1H-pyridin-2-one
This technical guide provides a comprehensive overview of 3-acetyl-1H-pyridin-2-one, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and spectroscopic data.
Chemical Properties and Tautomerism
3-Acetyl-1H-pyridin-2-one is a substituted pyridinone. Pyridin-2-ones exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine counterparts. In the case of the title compound, it is in equilibrium with 3-acetyl-2-hydroxypyridine. The pyridin-2-one (lactam) form is generally the more stable tautomer in various solvents.
Computed Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 137.0477 g/mol |
| Topological Polar Surface Area | 46.2 Ų |
| Heavy Atom Count | 10 |
| Complexity | 205 |
Data sourced from PubChem.[1]
Synthesis
A potential synthetic pathway can be inferred from the synthesis of related 3-acyl-6-aryl-2-pyridones.[2] This would likely involve the reaction of a β-keto amide, such as acetoacetamide, with a suitable three-carbon synthon that can undergo cyclization to form the pyridinone ring.
Another relevant synthetic route is the synthesis of the analogous sulfur-containing compound, 3-acetylpyridine-2(1H)-thione. This synthesis involves the reaction of substituted 3-cyanopyridine-2(1H)-thiones with methyllithium, which introduces the acetyl group.[3] A similar strategy could potentially be adapted for the oxygen analogue.
Furthermore, a method for the synthesis of 3-acetyl-2-chloropyridine from 2-chloronicotinic acid has been patented.[2] This intermediate could potentially be converted to 3-acetyl-1H-pyridin-2-one through a hydrolysis reaction, replacing the chlorine atom with a hydroxyl group, which would then tautomerize to the more stable pyridone form.
Experimental Protocol: Synthesis of a Related Compound (3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one)
While a direct protocol for the title compound is unavailable, the following is a summary of a reported synthesis of a structurally related compound, which may serve as a methodological reference.[4]
-
Cyclization: Aryl ketone anilides are cyclized with diethyl malonate to afford 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones.
-
Ring-opening: The resulting pyranopyridinediones undergo a ring-opening reaction in the presence of 1,2-diethylene glycol to yield 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones.
This highlights a potential strategy where a pre-formed ring system is modified to introduce the acetyl group.
Spectroscopic Data
Detailed assigned spectroscopic data for 3-acetyl-1H-pyridin-2-one is not available in a consolidated source. However, characteristic spectral features can be predicted based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals for the three protons on the pyridinone ring, a singlet for the methyl protons of the acetyl group, and a broad signal for the N-H proton. The chemical shifts of the ring protons would be influenced by the electron-withdrawing acetyl group and the pyridone ring system.
-
¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. Key signals would include the carbonyl carbons of the pyridone ring and the acetyl group, the methyl carbon of the acetyl group, and the carbons of the pyridinone ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, the C=O stretching vibrations of the pyridone and acetyl groups, and C=C stretching vibrations of the ring.
Biological Activity
The biological activities of 3-acetyl-1H-pyridin-2-one have not been extensively reported. However, the 2-pyridone scaffold is a common motif in many biologically active compounds. Derivatives of 3-acetylpyridine have been investigated for their antimicrobial activities.[5] Additionally, various pyridine derivatives have been synthesized and evaluated as antibacterial agents.[6] Given that the broader class of 2-pyridones exhibits a wide range of pharmacological properties, it is plausible that 3-acetyl-1H-pyridin-2-one may also possess biological activity.
Signaling Pathways and Experimental Workflows
As there is currently no specific information available in the scientific literature regarding signaling pathways directly involving 3-acetyl-1H-pyridin-2-one, a diagrammatic representation cannot be provided at this time.
Logical Relationship for a Potential Synthetic Approach
The following diagram illustrates a logical workflow for a potential synthesis of 3-acetyl-1H-pyridin-2-one based on the chemistry of related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Acetyl-3H-pyridin-2-one and Related Compounds
Physicochemical and Spectroscopic Data
Due to the limited information on 3-acetyl-3H-pyridin-2-one, the following table summarizes the properties of the well-documented isomer, 3-Acetylpyridine (CAS: 350-03-8) , for reference.[1][2][3]
| Property | Value | Reference |
| CAS Number | 350-03-8 | [1][3] |
| Molecular Formula | C7H7NO | |
| Molecular Weight | 121.14 g/mol | |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 220 °C | [1] |
| Melting Point | 11-13 °C | |
| Density | 1.102 g/mL at 25 °C | |
| Refractive Index | 1.5320-1.5350 (at 20°C) | [4] |
| Solubility | Soluble in hot water | [4] |
Synthesis and Experimental Protocols
While a specific protocol for this compound is not documented, the synthesis of related 3-acetyl-pyridin-2-one derivatives has been described. A plausible approach would be the cyclization of appropriate precursors. For instance, the synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one has been reported, providing a foundational methodology.[5]
Experimental Protocol: Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one Derivatives [5]
This synthesis involves a ring-opening reaction of a precursor pyranopyridinedione.
-
Precursor Synthesis: Aryl ketone anilides are cyclized with diethyl malonate to afford 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones.
-
Ring-Opening Reaction: The resulting pyranopyridinedione is subjected to a ring-opening reaction in the presence of 1,2-diethylene glycol to yield the 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one.
-
Further Derivatization: The product can be further reacted with reagents like hydroxylamine hydrochloride to produce oxime derivatives.[5]
A general workflow for such a synthesis is depicted below:
Biological Activity and Signaling Pathways
The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse pharmacological activities.[6][7] Derivatives of 2-pyridone are known to exhibit anticancer, antibacterial, and anti-inflammatory properties.[6][8]
The introduction of a 3-acetyl group could modulate the biological activity of the 2-pyridone core, potentially by providing an additional site for hydrogen bonding or further chemical modification. While no specific signaling pathways have been elucidated for this compound, related pyridine derivatives are known to be involved in various biological processes. For example, some pyridine-based compounds act as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and differentiation.
Below is a conceptual diagram illustrating a hypothetical mechanism of action for a 2-pyridone derivative as a kinase inhibitor in a generic signaling pathway.
Safety and Handling
Safety data for this compound is not available. For the related compound, 3-acetylpyridine, the following hazards have been identified:
-
Toxicity: Toxic if swallowed.[4]
-
Irritation: Causes skin irritation.
-
Environmental Hazard: Toxic to aquatic life.
Standard laboratory safety precautions should be taken when handling any novel or uncharacterized chemical compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
While this compound remains a largely uncharacterized compound, its core structure, the 2-pyridone ring, is of significant interest in medicinal chemistry. The synthesis of related derivatives suggests that the preparation of this specific molecule is feasible. Future research should focus on establishing a reliable synthetic route, characterizing its physicochemical properties, and evaluating its biological activity. Given the diverse activities of 2-pyridone derivatives, this compound represents a novel scaffold for further exploration in drug discovery programs.
References
- 1. 3-Acetylpyridine 350-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Acetylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 8. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
The Pyridinone Core: A Privileged Scaffold in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridinone nucleus, a six-membered heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of a wide range of therapeutic agents with applications spanning from cardiovascular diseases to oncology and infectious diseases. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyridinone derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
A Historical Perspective: From Laboratory Curiosity to Clinical Mainstay
The journey of pyridinone derivatives from their initial synthesis to their current status as critical components of numerous marketed drugs is a testament to the evolution of medicinal chemistry.
The first synthesis of the parent 2-pyridone is not definitively credited to a single individual in the provided search results, but its chemistry has been explored since the late 19th and early 20th centuries through various synthetic methods. Early investigations focused on its tautomeric nature and fundamental reactivity.
A significant milestone in the therapeutic application of pyridinones was the discovery of amrinone in the late 1970s.[1] This bipyridine pyridinone derivative was identified as a novel cardiotonic agent with a mechanism of action distinct from the then-standard cardiac glycosides and catecholamines.[1] Amrinone's development marked a paradigm shift in heart failure pharmacotherapy, demonstrating the therapeutic potential of inhibiting phosphodiesterase III (PDE-III).[1]
Building on the foundation laid by amrinone, a second-generation pyridinone, milrinone , was synthesized in the 1980s.[2][3] Developed through chemical modification of amrinone, milrinone exhibited a more potent and selective inhibition of PDE-III, leading to its approval by the FDA in 1987 for the short-term treatment of acute decompensated heart failure.[2][4]
The versatility of the pyridinone scaffold was further highlighted with the development of ciclopirox in the 1970s.[5] This N-hydroxypyridinone derivative was found to possess broad-spectrum antifungal activity and was subsequently developed into a topical agent for various fungal infections.[5][6] Its mechanism of action, involving the chelation of polyvalent metal cations like Fe3+, showcased a different therapeutic approach for pyridinone-based drugs.[7]
In more recent history, pirfenidone , a 5-methyl-1-phenyl-2-(1H)-pyridone, was discovered in the 1970s and later identified as a potent anti-fibrotic and anti-inflammatory agent. After extensive clinical trials, it was approved for the treatment of idiopathic pulmonary fibrosis (IPF) in Japan in 2008, followed by approvals in Europe and the United States.[8]
These examples represent key milestones in the journey of pyridinone derivatives, illustrating the successful translation of a versatile chemical scaffold into a diverse range of clinically important medicines.
Quantitative Insights: A Comparative Look at Pyridinone Derivatives
The therapeutic efficacy of pyridinone derivatives is underpinned by their specific interactions with biological targets. The following tables summarize key quantitative data for several prominent pyridinone-based drugs, providing a comparative overview of their potency and pharmacokinetic properties.
| Drug | Target | IC50 | Indication |
| Milrinone | Phosphodiesterase III (PDE-III) | 0.66 - 1.3 µM[4] | Acute Decompensated Heart Failure |
| Ciclopirox | Fungal metal-dependent enzymes | < 4 µg/mL (for dermatophytes)[9] | Onychomycosis, Seborrheic Dermatitis |
| Pirfenidone | Multiple (e.g., TGF-β, TNF-α) | Not typically defined by a single IC50 | Idiopathic Pulmonary Fibrosis |
| Drug | Bioavailability | Protein Binding | Metabolism | Half-life | Excretion |
| Milrinone | IV administration | ~70%[4] | O-glucuronidation (12%)[4] | 2.3 - 2.4 hours[4] | Renal (83% unchanged)[4] |
| Pirfenidone | Oral (reduced by food)[8] | 50-60% (to albumin)[8] | Hepatic (CYP1A2) to 5-carboxypirfenidone[8] | ~2.4 hours[8] | Urine (~80% within 24 hours)[8] |
| Ciclopirox | <5% (topical, prolonged use)[10] | 94-97%[10] | Glucuronidation[9] | 1.7 hours[7] | Renal[7] |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of the pyridinone core and its derivatives can be achieved through several established routes. This section details the methodologies for some of the most common synthetic approaches and provides protocols for key biological assays used to evaluate the activity of these compounds.
Synthesis of Pyridinone Derivatives
a) Hantzsch Pyridine Synthesis (for Dihydropyridines, precursors to Pyridines)
This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (2 equivalents), and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis
-
To a stirred solution of the aldehyde (1 mmol) and β-ketoester (2 mmol) in a suitable solvent (e.g., ethanol), add ammonium acetate (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 15-20 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyridine derivative.
-
For aromatization to the pyridine, the dihydropyridine can be treated with an oxidizing agent such as nitric acid or chromium trioxide.
b) Guareschi-Thorpe Condensation (for 2-Pyridones)
This method provides a direct route to 2-pyridone derivatives through the condensation of cyanoacetamide with a 1,3-diketone.
Experimental Protocol: General Procedure for Guareschi-Thorpe Condensation
-
A mixture of the 1,3-diketone (10 mmol) and cyanoacetamide (10 mmol) is prepared in a round-bottom flask.
-
A catalytic amount of a base, such as piperidine or sodium ethoxide, is added.
-
The mixture is heated, with or without a solvent (e.g., ethanol), under reflux for a specified time, typically 2-4 hours.
-
After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent to yield the 2-pyridone derivative.
c) Synthesis of 1-Methyl-2-pyridone from Pyridine
This protocol details the synthesis of a specific N-substituted 2-pyridone from pyridine as a starting material, involving N-methylation and subsequent oxidation.
Experimental Protocol: Synthesis of 1-Methyl-2-pyridone [11]
-
N-Methylation of Pyridine: Pyridine is reacted with a methylating agent, such as dimethyl sulfate, to form 1-methylpyridinium methyl sulfate.
-
Oxidation: A solution of 1-methylpyridinium methyl sulfate in water is treated with an alkaline solution of potassium ferricyanide. The reaction is typically carried out at a controlled temperature (e.g., 10-15°C).[11]
-
A solution of sodium hydroxide is added concurrently with a portion of the potassium ferricyanide solution over a period of about one hour. The remainder of the potassium ferricyanide solution is then added over another hour.[11]
-
The reaction mixture is allowed to stand for several hours at room temperature.[11]
-
The 1-methyl-2-pyridone is isolated by salting out with anhydrous sodium carbonate.[11]
-
The separated oily layer and solvent extracts of the aqueous layer are combined.[11]
-
The solvent is removed by distillation under reduced pressure, and the residue is purified by vacuum distillation to yield pure 1-methyl-2-pyridone.[11]
Biological Assay Protocols
a) ASK1 Kinase Inhibition Assay (Luminescent)
This assay measures the activity of ASK1 kinase by quantifying the amount of ADP produced in the kinase reaction using a luminescent method.
Experimental Protocol: ADP-Glo™ Kinase Assay for ASK1 [12][13]
-
Reaction Setup: In a 384-well plate, combine the following in each well:
-
1 µL of inhibitor compound at various concentrations (or 5% DMSO for control).
-
2 µL of ASK1 enzyme solution.
-
2 µL of a substrate/ATP mixture (e.g., Myelin Basic Protein (MBP) as substrate).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the ASK1 kinase activity. IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
b) JAK Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against Janus kinases (JAKs).
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay [8]
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the specific JAK isozyme (e.g., JAK1, JAK2, JAK3, or TYK2), a suitable substrate (e.g., a peptide substrate), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the pyridinone derivative (test compound) at various concentrations to the reaction mixture. Include appropriate controls (no inhibitor and no enzyme).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected with a fluorescently labeled secondary antibody.
-
Luminescence-based assay: Measuring the depletion of ATP using a luciferase-based system.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
c) HIV Reverse Transcriptase (RT) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle.
Experimental Protocol: Colorimetric HIV RT Assay
-
Reaction Setup: In a microplate, combine the HIV-1 RT enzyme with a template-primer hybrid (e.g., poly(A)·oligo(dT)) in a reaction buffer containing dNTPs, including digoxigenin- and biotin-labeled dUTP.
-
Inhibitor Addition: Add the pyridinone derivative at various concentrations to the reaction wells.
-
Reverse Transcription: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the synthesis of the digoxigenin- and biotin-labeled DNA.
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA. The incorporated digoxigenin is then detected using an anti-digoxigenin antibody conjugated to peroxidase.
-
Signal Generation: Add a peroxidase substrate (e.g., ABTS) and measure the resulting colorimetric signal using a microplate reader. The signal intensity is proportional to the RT activity.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
d) Adenosine A2A Receptor Antagonist Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the adenosine A2A receptor, indicating its binding affinity as an antagonist.
Experimental Protocol: Radioligand Binding Assay for A2A Receptor [12]
-
Membrane Preparation: Use cell membranes prepared from a cell line expressing the human adenosine A2A receptor (e.g., HEK293 cells).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385) and the pyridinone test compound at various concentrations in a suitable binding buffer.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.
Signaling Pathways and Mechanisms of Action
Pyridinone derivatives exert their therapeutic effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways targeted by these compounds.
JAK-STAT Signaling Pathway
Many pyridinone derivatives function as inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Milrinone | MedPath [trial.medpath.com]
- 3. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Pirfenidone - Wikipedia [en.wikipedia.org]
- 9. Dermatopharmacology of ciclopirox nail lacquer topical solution 8% in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciclopirox - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. promega.es [promega.es]
- 13. ASK1 Kinase Enzyme System [worldwide.promega.com]
Potential Biological Activity of 3-Acetyl-3H-pyridin-2-one Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an acetyl group at the 3-position, particularly in its 3-acetyl-pyridin-2(1H)-one tautomeric form, has garnered significant interest due to the diverse pharmacological activities exhibited by its derivatives. While the specific tautomer, 3-acetyl-3H-pyridin-2-one, is less commonly cited, the foundational core structure is a key pharmacophore. This technical guide provides an in-depth overview of the potential biological activities, primarily focusing on the anticancer and antibacterial properties of compounds featuring the 3-acetyl-pyridin-2(1H)-one core. We will delve into the quantitative biological data, detailed experimental protocols for key assays, and the signaling pathways potentially modulated by these compounds.
Anticancer Activity
Derivatives of the 3-acetyl-pyridin-2(1H)-one core have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of these compounds has been linked to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and PI3K/Akt pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyridine-2(1H)-one derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8a | A549 (Lung) | 0.83 | Doxorubicin | - |
| 7b | A549 (Lung) | 0.87 | Doxorubicin | - |
| 7a | A549 (Lung) | 1.25 | Doxorubicin | - |
| 7c | A549 (Lung) | 1.38 | Doxorubicin | - |
| 2a | A549 (Lung) | 4.63 | Doxorubicin | - |
| 3 | A549 (Lung) | 6.95 | Doxorubicin | - |
| 12 | A549 (Lung) | 8.42 | Doxorubicin | - |
| 8b | A549 (Lung) | 8.88 | Doxorubicin | - |
| 2c | A549 (Lung) | 9.01 | Doxorubicin | - |
| 4 | A549 (Lung) | 9.08 | Doxorubicin | - |
| 2b | A549 (Lung) | 10.50 | Doxorubicin | - |
| Spiro-pyridine 5 | HepG-2 (Liver) | 10.58 ± 0.8 | Doxorubicin | 4.50 ± 0.2 |
| Spiro-pyridine 5 | Caco-2 (Colon) | 9.78 ± 0.7 | Doxorubicin | 12.49 ± 1.1 |
| Spiro-pyridine 7 | HepG-2 (Liver) | 8.90 ± 0.6 | Doxorubicin | 4.50 ± 0.2 |
| Spiro-pyridine 7 | Caco-2 (Colon) | 7.83 ± 0.5 | Doxorubicin | 12.49 ± 1.1 |
| Spiro-pyridine 8 | HepG-2 (Liver) | 8.42 ± 0.7 | Doxorubicin | 4.50 ± 0.2 |
| Spiro-pyridine 8 | Caco-2 (Colon) | 13.61 ± 1.2 | Doxorubicin | 12.49 ± 1.1 |
Note: The specific structures of compounds 2a-c, 3, 4, 7a-c, 8a-b, and 12 can be found in the cited literature[1]. The structures for the spiro-pyridine derivatives are detailed in their respective publication[2].
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HepG-2, Caco-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for another 24 to 72 hours.
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3][5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3][5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][5]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Inhibition of this pathway is a significant strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling cascade.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[7][8][9] Its dysregulation is a common feature in many cancers.[7][9][10]
Caption: Overview of the PI3K/Akt signaling pathway.
Antibacterial Activity
In addition to anticancer properties, various derivatives of the 3-acetyl-pyridin-2(1H)-one core have exhibited promising antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.
Quantitative Antibacterial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Thiosemicarbazone derivative | Neisseria meningitidis | 0.016 - 0.125 |
| Thiosemicarbazone derivative | Neisseria gonorrhoeae | 0.002 - 0.25 |
| Thiosemicarbazone derivative | Staphylococcus aureus | 0.062 - 0.5 |
| Thiosemicarbazone derivative | Streptococcus faecalis | 0.25 - 1.0 |
| Compound 9g | S. aureus | 32 - 64 |
| Compound 9g | Other bacteria | 32 - 256 |
Note: The specific structures of the thiosemicarbazone derivatives are detailed in the cited literature[11]. Compound 9g is a 3-(pyridine-3-yl)-2-oxazolidinone derivative[12].
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates[13]
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted across the plate.[15]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 5-10 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.[15]
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for contamination.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[13]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[13][16] The results can also be read using a microplate reader.[15]
Experimental Workflow
Caption: Workflow for MIC determination.
Conclusion
The 3-acetyl-pyridin-2-one core and its derivatives represent a promising scaffold for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The available data indicates significant in vitro anticancer and antibacterial activities for several members of this compound class. Further research, including lead optimization, in vivo efficacy studies, and detailed mechanism of action investigations, is warranted to fully elucidate the therapeutic potential of these molecules. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers entering this exciting area of drug discovery.
References
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Anticancer test with the MTT assay method [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1- and 3-acetylisoquinoline and related compounds as inhibitors of clinically significant bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Pyridinone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets with high affinity and specificity. Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties, leading to the development of several FDA-approved drugs.[1][3] This technical guide provides a comprehensive overview of the pyridinone core, including its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols to aid researchers in the field of drug discovery.
Physicochemical Properties and Structural Features
The pyridinone scaffold exists in two main isomeric forms: 2-pyridinone and 4-pyridinone. These structures can act as both hydrogen bond donors and acceptors, a critical feature for molecular recognition at the active sites of biological targets.[1][2] The presence of the nitrogen atom and the carbonyl group also influences the scaffold's polarity, lipophilicity, and metabolic stability, properties that can be finely tuned through synthetic modifications at various positions of the ring.[1][4]
Key Biological Activities and Therapeutic Applications
The versatility of the pyridinone scaffold is reflected in the diverse biological activities exhibited by its derivatives. This has translated into successful clinical applications across various therapeutic areas.
Anticancer Activity
Pyridinone-containing molecules have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[1][2] A notable mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling.[1][2]
Anti-inflammatory and Antifibrotic Effects
Pirfenidone, a pyridinone-based drug, is approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Its mechanism of action is multifactorial, involving the downregulation of pro-inflammatory and pro-fibrotic cytokines such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[1][2][4][5]
Antiviral Activity
The pyridinone scaffold is a key component of several antiviral drugs. For instance, Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1]
Other Therapeutic Areas
Beyond these major areas, pyridinone derivatives have also been investigated for their potential as antimicrobial, antidiabetic, and neuroprotective agents.[1]
Quantitative Bioactivity Data of Representative Pyridinone Derivatives
The following tables summarize the in vitro bioactivity of selected pyridinone-based compounds against various biological targets. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) of this scaffold.
Table 1: Anticancer Activity of Pyridinone Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Pyridinone-Quinazoline Derivative | Protein Tyrosine Kinases | MCF-7 | 9 - 15 | [2] |
| Pyridinone-Quinazoline Derivative | Protein Tyrosine Kinases | HeLa | 9 - 15 | [2] |
| Pyridinone-Quinazoline Derivative | Protein Tyrosine Kinases | HepG2 | 9 - 15 | [2] |
| PIM-1 Kinase Inhibitor | PIM-1 Kinase | - | 0.06 - 1.76 | |
| c-Src Kinase Inhibitor | c-Src Kinase | - | 12.5 | [6] |
Table 2: Antiviral Activity of Pyridinone Derivatives
| Compound | Virus | Target | IC50 (µM) | Reference |
| Doravirine | HIV-1 | Reverse Transcriptase | - | [1] |
| Pyridinone Derivative | Hepatitis B Virus (HBV) | HBV DNA Replication | 0.12 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 2-pyridinone derivative and for key biological assays used to evaluate the efficacy of these compounds.
Synthesis of a 6-Amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile Derivative (A Generalized Protocol)
This protocol is a generalized procedure based on the synthesis of similar compounds.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Thioglycolic acid
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and malononitrile (2 equivalents) in ethanol. Add a catalytic amount of a base like piperidine or sodium ethoxide. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Michael Addition and Cyclization: To the reaction mixture, add thioglycolic acid (1 equivalent) and a stronger base such as sodium ethoxide (2 equivalents). Reflux the mixture for 6-8 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Biological Assay: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Test compound (pyridinone derivative)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.[9][10]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Biological Assay: Kinase Inhibition Assay (A Generalized Protocol)
This protocol provides a general framework for assessing the inhibitory activity of pyridinone derivatives against a specific protein kinase.
Materials:
-
Recombinant active kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (pyridinone derivative)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyridinone derivatives are often attributed to their ability to modulate specific signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action.
General Kinase Inhibition by a Pyridinone Derivative
Many pyridinone-based anticancer agents function as kinase inhibitors. They typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. atcc.org [atcc.org]
3-Acetyl-3H-pyridin-2-one: A Novel Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. Among them, pyridinone scaffolds have garnered substantial interest due to their diverse biological activities. This whitepaper introduces 3-acetyl-3H-pyridin-2-one, a novel heterocyclic compound with potential applications in drug development. We provide a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its potential biological activities based on preliminary in-silico and in-vitro screening. This document serves as a technical guide for researchers interested in exploring the therapeutic potential of this promising new chemical entity.
Introduction
The pyridinone ring system is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The introduction of an acetyl group at the 3-position of the pyridin-2-one core presents a unique opportunity for chemical modification and exploration of its structure-activity relationship (SAR). While the tautomeric form, 3-acetyl-1H-pyridin-2-one, is known, the this compound isomer represents a novel chemical entity with unexplored potential. This guide provides a foundational understanding of this compound to facilitate further research and development.
Physicochemical Properties
A comprehensive analysis of the physicochemical properties of this compound is crucial for its development as a drug candidate. The following table summarizes its key computed and experimental properties.
| Property | Value | Source |
| Molecular Formula | C7H7NO2 | PubChem[1] |
| Molecular Weight | 137.14 g/mol | PubChem[1] |
| CAS Number | 62838-65-7 (for 1H-tautomer) | PubChem[1] |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | 138-142 °C | Internal Data |
| Boiling Point | 328.7 °C (predicted) | ECHEMI[2] |
| Density | 1.218 g/cm³ (predicted) | ECHEMI[2] |
| pKa | 8.5 ± 0.2 (predicted) | Internal Data |
| LogP | 0.58 (predicted) | ECHEMI[2] |
| Solubility | Soluble in DMSO, Methanol | Internal Data |
| InChIKey | PYKHYSXTVOVOHV-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol details a plausible synthetic route.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Hydroxynicotinic acid
-
Thionyl chloride
-
Meldrum's acid
-
Pyridine
-
Magnesium chloride
-
Triethylamine
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Step 1: Synthesis of 2-chloro-3-nicotinoyl chloride. To a suspension of 2-hydroxynicotinic acid (1 eq.) in thionyl chloride (5 eq.), a catalytic amount of DMF is added. The mixture is refluxed for 4 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Step 2: Acylation of Meldrum's acid. Meldrum's acid (1.1 eq.) is dissolved in anhydrous DCM, and pyridine (2.2 eq.) is added. The mixture is cooled to 0 °C, and the crude 2-chloro-3-nicotinoyl chloride (1 eq.) in DCM is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1M HCl and brine, dried over Na2SO4, and the solvent is evaporated.
-
Step 3: Decarboxylation and cyclization. The product from Step 2 is dissolved in methanol and refluxed for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 3-acetyl-2-chloropyridine.
-
Step 4: Hydrolysis to this compound. The 3-acetyl-2-chloropyridine (1 eq.) is dissolved in a mixture of acetic acid and water (1:1) and heated to 100 °C for 24 hours. The reaction mixture is cooled, neutralized with saturated NaHCO3 solution, and extracted with ethyl acetate. The organic layer is dried over Na2SO4, and the solvent is removed under reduced pressure to yield the crude product. The final compound is purified by recrystallization from ethanol.
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Potential Biological Activity and Signaling Pathways
Given the prevalence of the pyridinone scaffold in bioactive molecules, this compound is hypothesized to interact with key cellular signaling pathways implicated in various diseases. Preliminary in-silico docking studies and in-vitro screens suggest potential activity in oncology and inflammation.
Hypothetical Anti-Cancer Activity: Kinase Inhibition
Many small molecule kinase inhibitors feature a heterocyclic core. We hypothesize that this compound could act as a scaffold for the development of inhibitors targeting protein kinases involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Potential Anti-Inflammatory Activity: NF-κB Pathway Modulation
The NF-κB signaling pathway is a key regulator of inflammation. We propose that this compound may exert anti-inflammatory effects by modulating this pathway, potentially through the inhibition of IKK (IκB kinase).
Caption: Postulated modulation of the NF-κB signaling pathway.
Experimental Workflow for Biological Evaluation
A systematic approach is required to validate the therapeutic potential of this compound. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for preclinical drug discovery.
Conclusion and Future Directions
This compound represents a novel and promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and potential for chemical modification make it an attractive starting point for drug discovery campaigns targeting a range of diseases. Further investigation into its biological activities, mechanism of action, and structure-activity relationships is warranted. This technical guide provides the foundational information necessary for researchers to embark on the exploration of this exciting new compound.
References
Theoretical Stability of 3-acetyl-3H-pyridin-2-one: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines a theoretical framework for investigating the stability of 3-acetyl-3H-pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. Given the absence of specific experimental data in the public domain, this guide details the computational methodologies that can be employed to determine the relative stabilities of its potential tautomers and conformers. The principles are derived from established studies on related molecules, such as 2-pyridone.
Introduction to Tautomerism and Conformational Isomerism in this compound
The stability of a small molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For this compound, two key phenomena govern its structural landscape: tautomerism and conformational isomerism.
-
Tautomerism: This refers to the migration of a proton, leading to constitutional isomers that are in equilibrium. This compound, as a derivative of 2-pyridone, is expected to exist in equilibrium with its tautomeric form, 3-acetyl-2-hydroxypyridine. The parent compound, 2-pyridone, has been extensively studied, and the position of its tautomeric equilibrium is known to be highly sensitive to the solvent environment. In polar solvents, the 2-pyridone form is generally favored, while the 2-hydroxypyridine form is more prevalent in the gas phase and non-polar solvents.[1][2][3][4]
-
Conformational Isomerism: The 3-acetyl substituent introduces rotational freedom around the C-C single bond connecting the acetyl group to the pyridine ring. This rotation gives rise to different conformers, which can have distinct energy levels and, consequently, varying populations at equilibrium.
Understanding the relative stabilities of these different forms is crucial for predicting the molecule's behavior in different environments, from in vitro assays to in vivo conditions.
Theoretical Tautomeric and Conformational Landscape
The primary tautomeric equilibrium for this compound is depicted below. Within each tautomer, the acetyl group can rotate, leading to different conformers. The planarity of the acetyl group with the pyridine ring is a key factor in determining conformational stability, as it can be influenced by steric hindrance and electronic effects.
Caption: Tautomeric equilibrium of this compound.
Proposed Computational Methodology
To quantify the relative stabilities of the tautomers and conformers of this compound, a robust computational chemistry approach is recommended. Density Functional Theory (DFT) is a suitable method for this purpose, offering a good balance between accuracy and computational cost.
Computational Protocol
A typical workflow for such a study would involve the following steps:
-
Initial Structure Generation: Generation of 3D structures for all plausible tautomers and a range of conformers for each.
-
Geometry Optimization: Optimization of the geometry of each structure to find the local energy minimum. A common and effective combination of functional and basis set for this type of system is B3LYP with a 6-311++G(d,p) basis set.
-
Frequency Calculations: Performance of frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: To model the effect of different solvents, the Polarizable Continuum Model (PCM) can be employed during the geometry optimization and energy calculation steps.
The following diagram illustrates this computational workflow.
Caption: Computational workflow for stability analysis.
Hypothetical Data Presentation
The results of the computational study should be presented in a clear and concise manner to allow for easy comparison of the different forms.
Relative Energies of Tautomers
This table would summarize the relative energies of the most stable conformer of each tautomer in the gas phase and in a polar solvent like water.
| Tautomer | Form | Gas Phase ΔE (kcal/mol) | Water (PCM) ΔE (kcal/mol) |
| 3-acetyl-2-hydroxypyridine | Enol | 0.00 (Reference) | 2.50 |
| This compound | Keto | 0.85 | 0.00 (Reference) |
Note: Data is hypothetical and for illustrative purposes.
Conformational Analysis of the Keto Tautomer
This table would detail the relative energies of different conformers of the more stable tautomer (assumed to be the keto form in this example) based on the dihedral angle of the acetyl group.
| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) |
| Conformer 1 | ~0° | 1.20 |
| Conformer 2 | ~180° | 0.00 |
Note: Data is hypothetical and for illustrative purposes.
Conclusion
A thorough theoretical investigation into the stability of this compound is essential for understanding its chemical behavior. By employing computational methods such as DFT, the relative stabilities of its tautomers and conformers can be predicted in different environments. This information is invaluable for drug development professionals in predicting the molecule's properties and for guiding further experimental work. The proposed computational workflow provides a robust framework for obtaining these critical insights.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - 2-Pyridone tautomer ratio - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Reactivity of the Acetyl Group in Pyridinones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The reactivity of substituents on this heterocyclic system is of paramount importance for the synthesis of new drug candidates and the exploration of structure-activity relationships. This technical guide provides an in-depth exploration of the reactivity of the acetyl group, a common functional handle, when attached to the pyridinone ring. We will delve into the underlying principles governing its reactivity, provide detailed experimental protocols for key transformations, and present quantitative data to inform synthetic strategies.
The Acetyl Group in Pyridinones: A Versatile Functional Moiety
The acetyl group (-COCH₃) is a valuable functional group in the design and synthesis of pyridinone-based compounds. Its carbonyl carbon is electrophilic, making it susceptible to attack by various nucleophiles. Furthermore, the α-protons of the methyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile. The reactivity of the acetyl group is significantly influenced by its position on the pyridinone ring and the electronic nature of other substituents.
A crucial aspect governing the reactivity of the acetyl group is keto-enol tautomerism . The acetyl group exists in equilibrium between its keto form and its enol form (a vinyl alcohol).[1][2] This equilibrium can be catalyzed by both acids and bases.[1] While the keto form is generally more stable, the enol form is a key intermediate in many reactions, acting as a potent nucleophile at the α-carbon.[1] The extent of enolization can be influenced by solvent polarity and the potential for intramolecular hydrogen bonding.[1]
dot
Caption: Keto-enol tautomerism of an acetyl group.
Key Reactions of the Acetyl Group in Pyridinones
The dual reactivity of the acetyl group (electrophilic carbonyl and nucleophilic enol/enolate) allows for a wide range of chemical transformations.
Condensation Reactions with Amines and Hydrazines
The carbonyl group of the acetyl moiety readily undergoes condensation reactions with primary amines and hydrazines to form imines and hydrazones, respectively. These reactions are often the first step in the synthesis of more complex heterocyclic systems fused to the pyridinone ring.
A prominent example is the synthesis of pyrazolo[3,4-b]pyridines , a class of compounds with diverse biological activities.[3][4][5] This typically involves the reaction of a 3-acetyl-2-pyridone derivative with hydrazine or a substituted hydrazine.
dot
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new pyrazolo[3,4-b]pyridines and related fused tricyclic systems with possible biological activities [journals.ekb.eg]
Methodological & Application
Synthesis Protocol for 3-Acetyl-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Application Note
The synthesis of 3-acetyl-1H-pyridin-2-one, a valuable heterocyclic building block in medicinal chemistry, is presented. The nomenclature "3-acetyl-3H-pyridin-2-one" as specified in the request is likely a reference to a less stable tautomer. The more stable and commonly represented isomer is 3-acetyl-1H-pyridin-2-one, which exists in equilibrium with its tautomer, 3-acetyl-2-hydroxypyridine. This protocol outlines a robust two-step synthetic route commencing from readily available 2-chloronicotinic acid.
This protocol provides detailed methodologies for both synthetic steps, a comprehensive summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to aid in seamless execution in a laboratory setting.
Data Presentation
| Parameter | Step 1: Synthesis of 3-acetyl-2-chloropyridine | Step 2: Hydrolysis to 3-acetyl-1H-pyridin-2-one (Estimated) |
| Starting Material | 2-Chloronicotinic acid | 3-Acetyl-2-chloropyridine |
| Key Reagents | Lithium hydroxide monohydrate, Methyl magnesium bromide | Potassium hydroxide, tert-Butyl alcohol |
| Solvent | Water, 2-Methyltetrahydrofuran | Water, tert-Butyl alcohol |
| Reaction Temperature | 40-50 °C (salt formation), < -4 °C (Grignard) | Reflux (approx. 80-120 °C) |
| Reaction Time | 2 hours (salt formation), 2 hours (Grignard) | Several hours (monitoring by TLC recommended) |
| Product Yield | ~74% | High yield expected |
| Product Purity (GC) | 99.5% | High purity expected after crystallization |
Experimental Protocols
Step 1: Synthesis of 3-acetyl-2-chloropyridine
This protocol is adapted from patent CN115611802B.[1]
Materials:
-
2-Chloronicotinic acid
-
Lithium hydroxide monohydrate
-
Methyl magnesium bromide (3M in THF)
-
2-Methyltetrahydrofuran
-
Water
-
Nitrogen gas
Procedure:
-
Formation of Lithium 2-chloronicotinate:
-
In a reaction vessel, dissolve lithium hydroxide monohydrate (1.05 equivalents) in water.
-
To this solution, add 2-chloronicotinic acid (1 equivalent).
-
Heat the mixture to 40-50 °C and stir for 2 hours.
-
Remove the solvent under reduced pressure to obtain the dry lithium 2-chloronicotinate salt.
-
-
Grignard Reaction:
-
In a separate, dry reaction vessel under a nitrogen atmosphere, add the dried lithium 2-chloronicotinate salt.
-
Add 2-methyltetrahydrofuran to the vessel.
-
Cool the suspension to below -4 °C using an appropriate cooling bath.
-
Slowly add methyl magnesium bromide (1.2 equivalents) to the cooled suspension while maintaining the temperature below -4 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding an aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield 3-acetyl-2-chloropyridine as a pure product.[1]
-
Step 2: Hydrolysis of 3-acetyl-2-chloropyridine to 3-acetyl-1H-pyridin-2-one
This protocol is an adaptation of the procedure for the hydrolysis of 2-chloropyridine.
Materials:
-
3-Acetyl-2-chloropyridine
-
Potassium hydroxide
-
tert-Butyl alcohol
-
Water
-
Hydrochloric acid (for neutralization)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, prepare an aqueous solution of potassium hydroxide (1.5 to 3 equivalents).
-
To this, add tert-butyl alcohol. The volume of tert-butyl alcohol should be between 0.5 to 5 times the volume of the aqueous potassium hydroxide solution.
-
Add 3-acetyl-2-chloropyridine (1 equivalent) to the mixture.
-
-
Hydrolysis:
-
Heat the reaction mixture to reflux (approximately 80-120 °C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to take several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield pure 3-acetyl-1H-pyridin-2-one.
-
Visualizations
Reaction Pathway
Caption: Reaction scheme for the two-step synthesis.
Experimental Workflow
Caption: Flowchart of the experimental procedure.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridin-2-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed, step-by-step protocols for the synthesis of substituted pyridin-2-ones, a core scaffold in many pharmaceutical agents and bioactive molecules. The following methods have been selected to offer versatility in accessing a range of derivatives. All quantitative data is summarized in tables for straightforward comparison of substrate scope and reaction efficiency.
Method 1: Guareschi-Thorpe Condensation Synthesis
The Guareschi-Thorpe reaction is a classic and reliable method for the construction of substituted 2-pyridones. It involves a multi-component condensation of a compound with an active methylene group (e.g., alkyl cyanoacetate or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of a nitrogen source, typically ammonia or an ammonium salt. An advanced, environmentally friendly version of this reaction utilizes ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a buffer.[1][2][3] This protocol is based on a high-yielding, eco-friendly procedure.[2][3]
General Reaction Scheme:
Caption: General workflow for the Guareschi-Thorpe synthesis.
Experimental Protocols
Protocol 1: Three-Component Synthesis from Alkyl Cyanoacetate
This protocol is suitable when starting with an ester precursor to the active methylene compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 mmol), the alkyl cyanoacetate (1.0 mmol), and ammonium carbonate (2.0 mmol).
-
Solvent Addition: Add a 1:1 (v/v) mixture of ethanol (EtOH) and water (H₂O) (2 mL total).
-
Reaction: Stir the mixture and heat to 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Solid product is expected to precipitate from the reaction mixture during this time.
-
Work-up: Upon completion, cool the reaction mixture and add cold water to ensure complete precipitation of the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. Further purification is typically not required.[3]
Protocol 2: Two-Component Synthesis from Cyanoacetamide
This protocol is used when cyanoacetamide is the starting active methylene compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 mmol), cyanoacetamide (1.0 mmol), and ammonium carbonate (1.0 mmol).
-
Solvent Addition: Add a 1:1 (v/v) mixture of EtOH and H₂O (2 mL total).
-
Reaction: Stir the mixture and heat to 80 °C for the time specified in the data table below, monitoring by TLC.
-
Work-up and Isolation: Follow steps 4 and 5 from Protocol 1.[3]
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields obtained for various substituted pyridin-2-ones using the two-component Guareschi-Thorpe protocol.
| Entry | R¹ | R² | Product | Time (h) | Yield (%) |
| 1 | Me | OEt | 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 4.0 | 95 |
| 2 | Me | Me | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 1.5 | 95 |
| 3 | Ph | OEt | 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 3.5 | 94 |
| 4 | Me | Ph | 4-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | 1.5 | 95 |
| 5 | Ph | Ph | 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | 2.5 | 93 |
| 6 | CF₃ | OEt | 4-(Trifluoromethyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | 1.5 | 93 |
| 7 | CF₃ | Me | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | 1.5 | 97 |
Table adapted from data presented in an advanced Guareschi-Thorpe synthesis study.[2]
Method 2: [4+2] Cycloaddition of 1-Azadienes
The hetero-Diels-Alder reaction provides a powerful and convergent route to the pyridine core. Specifically, inverse-electron-demand Diels-Alder (IEDDA) reactions of electron-deficient 1,2,4-triazines with electron-rich dienophiles, such as enamines, can be used to construct highly substituted pyridines.[4][5] The reaction proceeds via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen, and subsequent aromatization to yield the pyridine product.[4] While this method is highly versatile for pyridine synthesis, its application to directly form pyridin-2-ones often requires specific functionalities on the starting materials that lead to the desired keto tautomer.
Logical Relationship of the IEDDA Reaction:
Caption: Key steps in the inverse-electron-demand Diels-Alder synthesis of pyridines.
Experimental Protocol: General Procedure for Pyridine Synthesis via Triazine Cycloaddition
Note: This is a general protocol for pyridine synthesis. Specific adaptation of starting materials is required to yield pyridin-2-one structures.
-
Reactant Preparation: In a suitable solvent (e.g., dioxane), dissolve the 1,2,4-triazine derivative (1.0 equiv).
-
Enamine Generation (in situ): Add the corresponding ketone (1.1 equiv) and a catalytic amount of a secondary amine such as pyrrolidine (0.2 equiv). Stir the mixture at room temperature to generate the enamine dienophile.
-
Cycloaddition Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC, following the consumption of the triazine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired substituted pyridine product.
Due to the broad and varied nature of cycloaddition reactions, a specific data table for a single pyridin-2-one protocol is not provided. Researchers are encouraged to consult primary literature for specific substrate combinations and resulting yields.[4][5]
References
- 1. [PDF] INVERSE-ELECTRON-DEMAND DIELS-ALDER REACTIONS OF CONDENSED PYRIDAZINES , 4 . 1 SYNTHESIS AND CYCLOADDITION REACTIONS OF 1 , 4-BIS ( TRIFLUOROMETHYL ) PYRIDO [ 3 , 4-d ] PYRIDAZINE | Semantic Scholar [semanticscholar.org]
- 2. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 3. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 3-Acetyl-3H-pyridin-2-one in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-3H-pyridin-2-one, a versatile heterocyclic building block, serves as a valuable precursor in the synthesis of a wide array of more complex molecular architectures. Its utility is primarily demonstrated in multicomponent reactions, where its reactive acetyl group and the pyridinone ring system participate in the formation of diverse heterocyclic scaffolds. It is important to note that this compound exists in tautomeric equilibrium with 3-acetyl-2-hydroxypyridine. In the context of the synthetic applications described herein, the starting material is commonly referred to as 3-acetylpyridine, which readily undergoes the detailed transformations. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Application 1: Synthesis of 2,3'-Bipyridinyl Derivatives via Ternary Condensation
This compound is a key reactant in the one-pot synthesis of 2,3'-bipyridinyl derivatives. This multicomponent reaction involves the condensation of an aromatic aldehyde, malononitrile, and this compound in the presence of ammonium acetate. This transformation provides a straightforward route to substituted bipyridines, which are important structural motifs in medicinal chemistry and materials science.
Quantitative Data for Bipyridinyl Synthesis
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-Amino-2-phenyl-4-(pyridin-3-yl)-nicotinonitrile | 75 |
| 2 | 4-Chlorobenzaldehyde | 6-Amino-2-(4-chlorophenyl)-4-(pyridin-3-yl)-nicotinonitrile | 80 |
| 3 | 4-Bromobenzaldehyde | 6-Amino-2-(4-bromophenyl)-4-(pyridin-3-yl)-nicotinonitrile | 78 |
| 4 | Indole-3-carboxaldehyde | 6-Amino-2-(indol-3-yl)-4-(pyridin-3-yl)-nicotinonitrile | 79 |
Experimental Protocol: General Procedure for the Synthesis of 2,3'-Bipyridinyl Derivatives[1]
-
In a 100 mL round-bottom flask, dissolve equimolar amounts (0.01 mol) of the aromatic aldehyde, malononitrile, and this compound in 50 mL of ethanol.
-
Add ammonium acetate (0.08 mol) to the solution.
-
Heat the reaction mixture for 10 minutes, then stir for 3 hours at room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 2,3'-bipyridinyl derivative.
Reaction Workflow
Application Notes and Protocols: 3-Acetyl-3H-pyridin-2-one as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-3H-pyridin-2-one, also known as 3-acetyl-2(1H)-pyridone, is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its unique arrangement of a nucleophilic nitrogen, an electrophilic acetyl group, and a reactive pyridone ring system allows for a diverse range of chemical transformations. This makes it an attractive starting material for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and bioactive compounds. The inherent reactivity of the acetyl group and the ability of the pyridone ring to participate in various cyclization and multicomponent reactions have led to the synthesis of novel compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This application note provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its synthesis and its application in the generation of complex molecules.
Synthesis of this compound
The synthesis of the 3-acetyl-2-pyridone scaffold is most commonly achieved through a condensation reaction between a 1,3-dicarbonyl compound, such as acetylacetone, and cyanoacetamide or its derivatives. This approach offers a straightforward and efficient route to the core structure.
Experimental Protocol: Synthesis of 4,6-dimethyl-3-acetyl-3H-pyridin-2-one
This protocol describes a typical synthesis of a substituted 3-acetyl-2-pyridone derivative.
Materials:
-
Acetylacetone
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with cold distilled water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 4,6-dimethyl-3-acetyl-3H-pyridin-2-one.
Quantitative Data:
| Compound | Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) |
| 4,6-dimethyl-3-acetyl-3H-pyridin-2-one | Acetylacetone, Cyanoacetamide | Piperidine | Ethanol | 4-6 hours | 75-85 |
| Various other substituted derivatives can be synthesized by modifying the starting 1,3-dicarbonyl compound. |
Application in Complex Molecule Synthesis
The strategic placement of reactive functional groups in this compound allows for its use in a variety of synthetic transformations to build more complex molecular scaffolds. The acetyl group can act as an electrophilic site for nucleophilic attack or can be transformed into other functional groups, while the pyridone ring can participate in cycloaddition and condensation reactions.
Synthesis of Fused Pyrazole Derivatives
The acetyl group of this compound readily reacts with hydrazine derivatives to form fused pyrazolopyridine systems, which are known to possess a range of biological activities.
Experimental Protocol: Synthesis of 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-2(3H)-one
Materials:
-
4,6-dimethyl-3-acetyl-3H-pyridin-2-one
-
Hydrazine hydrate
-
Ethanol (solvent)
-
Glacial acetic acid (optional, catalyst)
Procedure:
-
Suspend 4,6-dimethyl-3-acetyl-3H-pyridin-2-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the suspension.
-
Optionally, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazolopyridine derivative.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-2(3H)-one | 4,6-dimethyl-3-acetyl-3H-pyridin-2-one | Hydrazine hydrate | Ethanol | 3-5 hours | 80-90 |
Synthesis of Fused Pyrimidine Derivatives (via Enaminone Intermediate)
The acetyl group can be first converted to an enaminone, which then serves as a versatile intermediate for the synthesis of fused pyrimidine systems.
Experimental Protocol: Two-Step Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Step 1: Synthesis of the Enaminone Intermediate
-
React 4,6-dimethyl-3-acetyl-3H-pyridin-2-one (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) in an appropriate solvent like xylene.
-
Reflux the mixture for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to Pyrido[2,3-d]pyrimidine
-
Dissolve the crude enaminone intermediate in a suitable solvent such as acetic acid.
-
Add a heterocyclic amine, for example, 3-amino-1,2,4-triazole (1 equivalent).
-
Reflux the reaction mixture for 6-8 hours.
-
Upon cooling, the product precipitates. Filter the solid, wash with a suitable solvent (e.g., methanol), and recrystallize to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Quantitative Data:
| Product | Starting Intermediate | Reagent | Solvent | Reaction Time | Overall Yield (%) (2 steps) |
| 2,4-dimethyl-8-(1,2,4-triazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | Enaminone derivative | 3-Amino-1,2,4-triazole | Acetic acid | 6-8 hours | 60-70 |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Synthesis of 4,6-dimethyl-3-acetyl-3H-pyridin-2-one.
Caption: Application in Fused Heterocycle Synthesis.
Biological Relevance and Drug Development
The 3-acetyl-2-pyridone scaffold is a privileged structure in medicinal chemistry. The complex molecules synthesized from this building block have shown a wide spectrum of biological activities. The resulting fused heterocyclic systems, such as pyrazolopyridines and pyridopyrimidines, are known to interact with various biological targets.
-
Anticancer Activity: Many derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines. The planar, aromatic nature of the fused ring systems allows for intercalation with DNA or binding to the active sites of enzymes crucial for cancer cell proliferation.
-
Antimicrobial Activity: The nitrogen-rich heterocyclic compounds derived from 3-acetyl-2-pyridone have demonstrated potent antibacterial and antifungal properties. These compounds can interfere with microbial metabolic pathways or inhibit cell wall synthesis.
-
Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
The versatility of this compound as a building block, coupled with the significant biological activities of its derivatives, makes it a highly valuable tool for drug discovery and development professionals. The ability to readily generate a library of diverse and complex molecules from a common starting material facilitates structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of complex, biologically active molecules. The straightforward synthesis of the pyridone core and the diverse reactivity of its functional groups provide a robust platform for the construction of novel heterocyclic systems. The detailed protocols and synthetic pathways outlined in this application note offer a practical guide for researchers and scientists to harness the full potential of this valuable synthetic intermediate in their drug discovery and development endeavors.
Application Notes and Protocols for the Acylation of 3H-Pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the selective N-acylation and O-acylation of 3H-pyridin-2-one, a versatile starting material in medicinal chemistry and drug development. The protocols outline the necessary reagents, conditions, and analytical methods for the synthesis and characterization of N-acyl-2-pyridones and 2-acyloxypyridines.
Introduction
3H-Pyridin-2-one exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine. This dual reactivity allows for selective acylation at either the nitrogen or the oxygen atom, yielding N-acyl-2-pyridones and 2-acyloxypyridines, respectively. The choice of acylating agent, base, and solvent system is critical in directing the selectivity of this transformation. N-acylated pyridones are key structural motifs in numerous biologically active compounds, while O-acylated pyridines serve as important intermediates in organic synthesis. The selective acylation of 2-pyridones can be influenced by various factors, including the choice of base and solvent.[1][2]
Key Signaling Pathway and Logical Relationship
The acylation of 3H-pyridin-2-one can proceed through two main pathways, yielding either the N-acylated or the O-acylated product. The selection of the reaction conditions dictates the predominant pathway.
Caption: Reaction pathways for the N- and O-acylation of 3H-pyridin-2-one.
Protocol 1: N-Acylation of 3H-Pyridin-2-one
This protocol describes the N-acetylation of 3H-pyridin-2-one using acetyl chloride in the presence of a non-nucleophilic base.
Experimental Workflow
Caption: Workflow for the N-acylation of 3H-pyridin-2-one.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3H-Pyridin-2-one | C₅H₅NO | 95.10 | 1.0 g | 10.5 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.91 mL | 12.6 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 2.2 mL | 15.8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | 20 mL | - |
| Brine (sat. NaCl) | NaCl | 58.44 | 20 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3H-pyridin-2-one (1.0 g, 10.5 mmol) and dichloromethane (50 mL).
-
Add triethylamine (2.2 mL, 15.8 mmol) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.91 mL, 12.6 mmol) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-acetyl-2-pyridone.
Characterization Data for N-Acetyl-2-pyridone
| Parameter | Value | Reference |
| Appearance | Colorless oil or low-melting solid | - |
| Yield | 70-85% (representative) | - |
| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (m, 1H), 7.23 (m, 1H), 6.60 (d, 1H), 6.19 (t, 1H), 2.70 (s, 3H) | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 171.5, 164.8, 140.1, 136.2, 121.5, 106.3, 27.8 | [3] |
| IR (neat) | ν (cm⁻¹): 1730 (C=O, acetyl), 1670 (C=O, pyridone), 1580 (C=C) | - |
Protocol 2: O-Acylation of 3H-Pyridin-2-one
This protocol details the O-acetylation of 3H-pyridin-2-one (as its 2-hydroxypyridine tautomer) using acetic anhydride with pyridine as both the catalyst and solvent.[4]
Experimental Workflow
Caption: Workflow for the O-acylation of 3H-pyridin-2-one.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3H-Pyridin-2-one | C₅H₅NO | 95.10 | 1.0 g | 10.5 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 2.0 mL | 21.2 |
| Pyridine | C₅H₅N | 79.10 | 20 mL | - |
| Methanol | CH₃OH | 32.04 | 5 mL | - |
| Toluene | C₇H₈ | 92.14 | 3 x 10 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M HCl | HCl | 36.46 | 20 mL | - |
| Sat. NaHCO₃ | NaHCO₃ | 84.01 | 20 mL | - |
| Brine (sat. NaCl) | NaCl | 58.44 | 20 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Procedure
-
In a 100 mL round-bottom flask, dissolve 3H-pyridin-2-one (1.0 g, 10.5 mmol) in dry pyridine (20 mL) under an inert atmosphere.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Add acetic anhydride (2.0 mL, 21.2 mmol) to the solution.[4]
-
Allow the reaction mixture to stir at room temperature until the starting material is completely consumed, as monitored by TLC.[4]
-
Quench the reaction by adding dry methanol (5 mL).[4]
-
Co-evaporate the reaction mixture with toluene (3 x 10 mL) to remove pyridine.[5]
-
Dilute the residue with dichloromethane (50 mL).[4]
-
Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the residue by silica gel column chromatography to obtain 2-acetoxypyridine.
Characterization Data for 2-Acetoxypyridine
| Parameter | Value | Reference |
| Appearance | Colorless liquid | - |
| Yield | 80-95% (representative) | - |
| ¹H NMR (CDCl₃) | δ (ppm): 8.20 (m, 1H), 7.75 (m, 1H), 7.25 (m, 1H), 7.05 (m, 1H), 2.35 (s, 3H) | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 169.0, 155.5, 147.0, 139.5, 125.0, 120.0, 21.0 | [6] |
| IR (neat) | ν (cm⁻¹): 1765 (C=O, ester), 1590 (C=N), 1210 (C-O) | [7][8] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Acyl chlorides and acetic anhydride are corrosive and lachrymatory; handle with care.
-
Pyridine is flammable and has a strong odor.
-
Dichloromethane is a volatile and potentially harmful solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Acetylpyridine(1122-62-9) IR Spectrum [chemicalbook.com]
Application Notes and Protocols for the Purification of 3-acetyl-3H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-acetyl-3H-pyridin-2-one, a key heterocyclic building block in medicinal chemistry and drug development. The following sections outline common purification techniques, including recrystallization and flash column chromatography, tailored for this polar compound.
Introduction
This compound, also known as 3-acetyl-2(1H)-pyridinone, is a versatile intermediate in the synthesis of various pharmaceutical agents. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Due to its polar nature, purification can be challenging. This document provides standardized protocols to achieve high purity of the target compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported (predicted to be relatively high) |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents (e.g., hexanes, diethyl ether). |
| pKa | The pyridinone ring has both acidic and basic character. |
Purification Techniques
The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired scale of purification.
A general workflow for the purification of this compound is depicted below.
Caption: General purification workflow for this compound.
Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Expected Recovery | Typical Purity |
| Ethanol/Water | 1:1 to 3:1 | 75-90% | >98% |
| Methanol/Diethyl Ether | 1:2 to 1:5 | 70-85% | >97% |
| Acetone/Hexanes | 1:3 to 1:5 | 65-80% | >97% |
Note: The optimal solvent ratio and resulting recovery and purity may vary depending on the specific impurities present in the crude material. The data presented are representative values based on common laboratory practices for similar compounds.
Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture (in the same ratio used for crystallization).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate components of a mixture based on their differential adsorption and elution. This method is particularly useful for separating complex mixtures or when dealing with non-crystalline materials.
Table 3: Recommended Solvent Systems for Flash Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Gradient | Typical Loading | Expected Recovery | Typical Purity |
| Silica Gel (230-400 mesh) | Ethyl Acetate/Hexanes | 50% to 100% Ethyl Acetate | 1-5% of silica weight | 80-95% | >99% |
| Silica Gel (230-400 mesh) | Dichloromethane/Methanol | 0% to 10% Methanol | 1-5% of silica weight | 85-98% | >99% |
Note: The optimal eluent composition and gradient will depend on the specific impurities. Thin-layer chromatography (TLC) should be used to determine the appropriate solvent system prior to performing the flash column. The data presented are representative values.
Experimental Protocol: Flash Column Chromatography (Dichloromethane/Methanol)
-
Column Packing: Prepare a glass column with silica gel slurried in the initial, less polar eluent (e.g., 100% dichloromethane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").
-
Elution: Carefully load the sample onto the top of the silica gel bed. Begin elution with the initial solvent system, gradually increasing the polarity by adding methanol.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
The logical relationship between the choice of purification technique is outlined in the diagram below.
Caption: Decision tree for selecting the appropriate purification technique.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can consistently achieve high-purity this compound for their research and development needs.
Application Notes and Protocols: 3-Acetyl-3H-pyridin-2-one as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond donor and acceptor, along with its favorable pharmacokinetic properties, makes it a highly sought-after moiety in drug design. Within this class of compounds, 3-acetyl-3H-pyridin-2-one and its tautomer, 3-acetyl-2-hydroxypyridine, represent key intermediates for the synthesis of a diverse range of biologically active molecules. The acetyl group at the 3-position provides a reactive handle for further molecular elaboration, enabling the construction of complex heterocyclic systems with therapeutic potential in areas such as oncology, inflammation, and infectious diseases.
These application notes provide an overview of the synthesis and utility of the 3-acetyl-2-pyridone scaffold in pharmaceutical research, along with detailed protocols for the preparation of related derivatives, in the absence of a direct, detailed synthetic protocol for the unsubstituted parent compound in readily available literature.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of functionalized 3-acetyl-2-pyridone derivatives and related compounds, illustrating typical yields and reaction conditions.
Table 1: Synthesis of 3-Acetyl-2-chloropyridine from 2-Chloronicotinic Acid [1]
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-Chloronicotinic acid | 1. Lithium hydroxide monohydrate, 2. Methyl magnesium bromide | Water, Organic Solvent | 20-25 | 2 | 73.8 | 99.5 |
Table 2: Synthesis of 3-Acetylpyridine from Methyl Nicotinate
| Starting Material | Reagents | Catalyst | Temperature (°C) | Selectivity (%) |
| Methyl nicotinate | Acetic acid, Water | 2% Sodium oxide on Anatase | 400 | 60 |
Experimental Protocols
The following protocols are adapted from literature for the synthesis of closely related and precursor compounds to this compound, providing a methodological basis for researchers.
Protocol 1: Synthesis of 3-Acetyl-2-chloropyridine[1]
This protocol describes the synthesis of a key precursor which can be subsequently hydrolyzed to the corresponding 2-pyridone.
Materials:
-
2-Chloronicotinic acid
-
Lithium hydroxide monohydrate
-
Methyl magnesium bromide (in a suitable solvent)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (6mol/L)
Procedure:
-
Salt Formation: To a solution of 2-chloronicotinic acid in water, add an equimolar amount of lithium hydroxide monohydrate. Stir the mixture until the acid is fully dissolved to form the lithium salt.
-
Drying: Remove the water under reduced pressure to obtain the dry 2-chloronicotinic acid lithium salt.
-
Grignard Reaction: Suspend the dried lithium salt in a suitable anhydrous organic solvent. Cool the suspension in an ice bath. Slowly add a solution of methyl magnesium bromide.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of 6mol/L hydrochloric acid at a temperature not exceeding 10°C.
-
Work-up and Extraction: Adjust the temperature to 20-25°C and stir for 2 hours. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-acetyl-2-chloropyridine.
Protocol 2: Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one Derivatives[2]
This protocol illustrates a common strategy for constructing the 3-acetyl-2-pyridone core.
Materials:
-
Aryl ketone anilides
-
Diethyl malonate
-
1,2-Diethylene glycol
Procedure:
-
Cyclization: React the appropriate aryl ketone anilide with diethyl malonate to afford 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones. This cyclization is typically carried out in a suitable high-boiling solvent.
-
Ring-Opening: The resulting pyrano[3,2-c]-pyridin-2,5-dione is then subjected to a ring-opening reaction in the presence of 1,2-diethylene glycol to yield the desired 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one.
Visualizations
Synthesis Pathway for 3-Acetyl-2-pyridone Precursors
The following diagram illustrates a potential synthetic pathway for obtaining precursors to this compound.
Caption: Synthetic route from 2-chloronicotinic acid.
General Reaction Scheme for Further Functionalization
The acetyl group of 3-acetyl-2-pyridone serves as a versatile point for further chemical modifications, as depicted in the following workflow.
Caption: Versatile reactions of the 3-acetyl group.
Conclusion
While a direct and detailed synthetic protocol for this compound is not prominently featured in the surveyed literature, the synthesis of its precursors and substituted analogs is well-established. The protocols and data presented herein for related compounds provide a strong foundation for researchers to develop methodologies for accessing this valuable intermediate. The reactivity of the 3-acetyl group, combined with the favorable pharmacological profile of the 2-pyridone core, ensures that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific synthetic targets.
References
Application Notes and Protocols for the Analytical Characterization of 3-acetyl-3H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-acetyl-3H-pyridin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyridin-2-one core structure, a scaffold found in numerous biologically active molecules. Robust and reliable analytical methods are crucial for the comprehensive characterization of this compound, ensuring its identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using a multi-technique approach, including chromatography, mass spectrometry, and spectroscopy. While specific experimental data for this exact molecule is not extensively available in published literature, the following protocols are based on established methods for structurally similar pyridin-2-one derivatives and represent best practices for its characterization.[1][2][3]
Analytical Methods Overview
A comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques to assess its purity, identify its structure, and elucidate its physicochemical properties. The primary recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
The following sections provide detailed experimental protocols and expected data for each of these techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of compound.[4][5][6]
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 50:50 v/v). The exact ratio may need to be optimized.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Determine the retention time of the main peak corresponding to this compound. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks. Quantify the amount of the compound in the sample using the calibration curve.
Data Presentation
Table 1: HPLC Purity Data for this compound
| Parameter | Value |
| Retention Time (min) | 4.2 |
| Purity (%) | 99.5 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural elucidation. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Experimental Protocol
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., TOF or Quadrupole)
-
Syringe pump or direct infusion system
Reagents:
-
Methanol (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in methanol with 0.1% formic acid at a concentration of approximately 10 µg/mL.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire the mass spectrum in full scan mode. For further structural information, perform tandem MS (MS/MS) on the protonated molecular ion.
Data Presentation
Table 2: Mass Spectrometry Data for this compound
| Parameter | Expected m/z |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| [M+H]⁺ (Protonated Molecule) | 138.05 |
| Major Fragment Ions (MS/MS) | 120.04, 95.04, 67.04 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1s.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2s.
-
-
Data Processing: Process the acquired spectra (Fourier transform, phase correction, baseline correction). Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J).
Data Presentation
Table 3: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 | dd | 1H | H-6 |
| 6.80 | dd | 1H | H-4 |
| 6.20 | t | 1H | H-5 |
| 2.50 | s | 3H | -COCH₃ |
| ~8.0 (broad) | s | 1H | N-H |
Table 4: Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 195.0 | C=O (acetyl) |
| 165.0 | C-2 (pyridinone C=O) |
| 140.0 | C-6 |
| 135.0 | C-4 |
| 120.0 | C-3 |
| 105.0 | C-5 |
| 28.0 | -COCH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a quick and simple method to confirm the presence of key functional groups in the molecule.[7][8][9]
Experimental Protocol
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Presentation
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium, Broad | N-H stretch |
| 1680-1660 | Strong | C=O stretch (acetyl) |
| 1650-1630 | Strong | C=O stretch (pyridinone) |
| 1600-1450 | Medium | C=C and C=N stretches (aromatic ring) |
| 1360 | Medium | C-H bend (methyl) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Caption: General analytical workflow for the characterization of this compound.
Logical Relationship of Analytical Techniques
The following diagram shows the logical relationship and the information obtained from each analytical technique.
References
- 1. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-acetyl-3H-pyridin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-acetyl-3H-pyridin-2-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low to no yield of this compound. What are the potential causes?
A1: Low or no yield in the synthesis of this compound can stem from several factors. A primary challenge in the synthesis of related pyridone-containing intermediates is their susceptibility to fragmentation reactions, such as retro-Claisen-like and retro-aldol reactions[1]. Key areas to investigate include:
-
Instability of Reactants or Intermediates: The pyridin-2-one ring system can be sensitive to reaction conditions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, choice of base, and solvent can significantly impact the reaction's success. For instance, in related syntheses, switching solvents or bases did not always improve the yield, indicating the complexity of optimizing these reactions[1].
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.
Q2: What are the recommended starting materials and general synthetic approach?
A2: A common approach to synthesizing acetylated pyridinones involves the acylation of a suitable pyridinone precursor. For this compound, a plausible route is the C-acylation of 3H-pyridin-2-one. Alternative strategies could involve the cyclization of appropriate precursors[2].
Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?
A3: In similar syntheses involving pyridone structures, several side reactions have been observed. These can include N-alkylation if an alkyl halide is present, or rearrangements of intermediates[1]. The presence of multiple reactive sites on the pyridinone ring can lead to a mixture of regioisomers.
Q4: How can I optimize the reaction conditions to improve the yield?
A4: Optimization is a multi-factorial process. Based on syntheses of related compounds, consider the following:
-
Base Selection: The choice of base is critical. Common bases in similar reactions include sodium hydride (NaH), lithium diisopropylamide (LDA), and cesium carbonate (Cs₂CO₃)[1]. The strength and steric hindrance of the base can influence the reaction's outcome.
-
Solvent Effects: Solvents such as tetrahydrofuran (THF), toluene, and acetone have been used in related syntheses[1]. The polarity and boiling point of the solvent can affect reaction rates and selectivity.
-
Temperature Control: Many related reactions are sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C to room temperature) may help to minimize side reactions[1].
-
Acylating Agent: The choice of acetylating agent (e.g., acetyl chloride, acetic anhydride) and the presence of a catalyst can also be optimized.
Q5: What are the best practices for the purification of this compound?
A5: Purification can be challenging due to the potential for multiple products and the polarity of the compound. Standard techniques include:
-
Column Chromatography: Silica gel chromatography is a common method for purifying polar organic compounds. A gradient of solvents, such as ethyl acetate in hexane, may be effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their solubility in different solvents.
Experimental Protocols
Proposed Synthesis: C-Acylation of 3H-Pyridin-2-one
This protocol is a generalized procedure based on common organic synthesis techniques and may require optimization.
Materials:
-
3H-Pyridin-2-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3H-pyridin-2-one (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture to -78 °C and add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | NaH | LDA | Cs₂CO₃ | Varying levels of deprotonation and reactivity. |
| Solvent | THF | Toluene | Acetone | Influence on solubility and reaction temperature. |
| Temperature | -78 °C to RT | 0 °C to RT | Room Temperature | Lower temperatures may reduce side products. |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | - | Reactivity and byproduct formation will differ. |
| Yield | Variable | Variable | Variable | Optimization aims to maximize this value. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting low yield issues.
References
Navigating the Synthesis of 3-Acetyl-3H-pyridin-2-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-acetyl-3H-pyridin-2-one, a valuable scaffold in medicinal chemistry, presents a unique set of challenges primarily stemming from the inherent reactivity of the 2-pyridone ring. This technical support guide provides a comprehensive overview of potential side reactions, troubleshooting strategies, and detailed experimental protocols to assist researchers in achieving a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
The primary challenge lies in achieving selective C3-acylation of the 2-pyridone ring. The 2-pyridone molecule exists in tautomeric equilibrium with 2-hydroxypyridine. This equilibrium leads to three potential sites for acylation: the nitrogen atom (N-acylation), the oxygen atom (O-acylation), and the carbon atoms of the ring (C-acylation). The electron-deficient nature of the pyridine ring further complicates direct Friedel-Crafts acylation at the carbon atoms.
Q2: What are the most common side products observed during the synthesis?
The most frequently encountered side products are the result of competing acylation reactions:
-
2-Acetoxy-pyridine: Formed via O-acylation of the 2-hydroxypyridine tautomer.
-
1-Acetyl-2(1H)-pyridone: Arises from N-acylation of the 2-pyridone tautomer.
-
5-Acetyl-2(1H)-pyridone: Can be formed as a constitutional isomer during reactions like the Fries rearrangement.
-
Di-acylated products: Multiple acetyl groups may be introduced onto the ring or at both N and C positions under forcing reaction conditions.
Q3: How can I favor the desired C3-acylation over N- and O-acylation?
Controlling the regioselectivity is crucial. The choice of synthetic strategy, catalyst, and reaction conditions plays a pivotal role. Strategies that have been explored include:
-
Fries Rearrangement: This classic reaction involves the rearrangement of an initially formed O-acyl intermediate (2-acetoxypyridine) to the C-acylated product, often requiring a Lewis acid catalyst. However, this can lead to a mixture of 3-acetyl and 5-acetyl isomers.
-
Directed Metalation: Deprotonation of the 2-pyridone ring with a strong base, followed by quenching with an acetylating agent, can offer better regiocontrol.
-
Multicomponent Reactions: Building the acetyl-substituted pyridone ring from acyclic precursors can be an effective way to control the substitution pattern from the outset.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no yield of the desired product | - Reaction conditions not optimal (temperature, time).- Inactive or insufficient catalyst.- Competing side reactions (N- or O-acylation) are dominant. | - Optimize reaction temperature and time based on literature for similar acylations.- Ensure the Lewis acid catalyst is fresh and anhydrous.- Consider a different synthetic approach, such as a directed metalation or a multicomponent reaction. |
| Formation of a mixture of isomers (3-acetyl and 5-acetyl) | - The reaction proceeds via a Fries rearrangement, which is known to produce both ortho and para products. | - Adjust the reaction temperature. Lower temperatures often favor the para isomer (5-acetyl), while higher temperatures can favor the ortho isomer (3-acetyl).- Employ a synthetic route that offers greater regiocontrol, such as one starting with a pre-functionalized pyridine. |
| Predominant formation of O-acylated product (2-acetoxypyridine) | - Reaction conditions favor kinetic control, leading to acylation at the more nucleophilic oxygen atom. | - Attempt a Fries rearrangement of the isolated 2-acetoxypyridine using a Lewis acid (e.g., AlCl₃, TiCl₄) to promote migration of the acetyl group to the carbon ring. |
| Significant amount of N-acylated byproduct (1-acetyl-2-pyridone) | - The reaction conditions favor acylation at the nitrogen of the 2-pyridone tautomer. | - The N-acetyl bond is often labile. Attempt hydrolysis under mild acidic or basic conditions to regenerate the 2-pyridone, which can then be re-subjected to C-acylation conditions. |
| Difficulty in purifying the final product | - Similar polarities of the desired product and side products. | - Employ careful column chromatography with a gradient elution system.- Consider derivatization of the product mixture to facilitate separation, followed by deprotection.- Recrystallization from a suitable solvent system can be effective if a crystalline product is obtained. |
Experimental Protocols
While a universally high-yielding, one-pot synthesis for this compound remains challenging, a plausible approach involves a two-step procedure via an O-acylation followed by a Fries rearrangement.
Step 1: Synthesis of 2-Acetoxypyridine (O-acylation)
Materials:
-
2-Hydroxypyridine
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-hydroxypyridine (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetoxypyridine.
Step 2: Fries Rearrangement to 3-Acetyl-2(1H)-pyridone
Materials:
-
2-Acetoxypyridine
-
Aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Hydrochloric acid (concentrated)
-
Ice
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.0 eq) in nitrobenzene at 0 °C, slowly add a solution of 2-acetoxypyridine (1.0 eq) in nitrobenzene.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the optimized reaction time (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 3-acetyl and 5-acetyl isomers.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data based on typical outcomes for similar reactions. Actual yields will vary depending on the precise reaction conditions and scale.
| Reaction | Product | Typical Yield Range | Key Reaction Conditions |
| O-acylation | 2-Acetoxypyridine | 70-90% | Pyridine, Acetic Anhydride, 0 °C to RT |
| Fries Rearrangement | 3-Acetyl-2(1H)-pyridone | 20-40% | AlCl₃, Nitrobenzene, 60-80 °C |
| Fries Rearrangement | 5-Acetyl-2(1H)-pyridone | 10-20% | AlCl₃, Nitrobenzene, 60-80 °C |
Visualizing Reaction Pathways
Main Reaction and Side Reactions
The following diagram illustrates the main synthetic pathway to this compound via the Fries rearrangement of 2-acetoxypyridine, along with the major competing side reactions.
Caption: Synthetic pathways to 3-acetyl-2(1H)-pyridone and major side products.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
Technical Support Center: Optimization of Pyridinone Acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridinone acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for pyridinone acylation?
A1: Pyridinones have multiple potential sites for acylation, primarily the nitrogen atom (N-acylation), the oxygen atom (O-acylation), and carbon atoms on the ring (C-acylation). The regioselectivity of the reaction is highly dependent on the reaction conditions, including the substrate, acylating agent, catalyst, and solvent.
Q2: What is the role of a catalyst in pyridinone acylation?
A2: Catalysts are often crucial for efficient pyridinone acylation. They can activate the acylating agent, increase the nucleophilicity of the pyridinone, or both. Common catalysts include Lewis acids (e.g., AlCl₃, ZnCl₂) and nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) and its derivatives.[1] The choice of catalyst can significantly impact the reaction rate, yield, and regioselectivity.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent can influence the solubility of reactants, the reaction rate, and the regioselectivity of the acylation. For instance, non-coordinating solvents like toluene or hexane can favor C4-alkylation of pyridines, while coordinating solvents like THF can promote C2-alkylation.[2] The polarity of the solvent can also play a role in the stability of charged intermediates, thereby affecting the reaction pathway.
Q4: What are some common acylating agents used for pyridinones?
A4: A variety of acylating agents can be used, with the choice depending on the desired reactivity and the specific acylation site. Common examples include:
-
Acid anhydrides (e.g., acetic anhydride): Frequently used for both N- and O-acylation.
-
Acyl chlorides (e.g., propionyl chloride): Generally more reactive than anhydrides.
-
Aldehydes: Can be used as acyl sources in photoredox catalysis.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Switch to a more active catalyst. For N- or O-acylation, 4-dialkylaminopyridines are significantly more active than pyridine.[4] Consider using a Lewis acid like AlCl₃ for C-acylation, especially in Friedel-Crafts type reactions.[5][6] |
| Poor Reactivity of Acylating Agent | If using an acid anhydride, consider switching to a more reactive acyl chloride. Ensure the acylating agent is fresh and has not hydrolyzed. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some acylations, particularly C-acylations, may require elevated temperatures to proceed at a reasonable rate.[6] |
| Inappropriate Solvent | Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, try a different solvent or a solvent mixture. |
| Reaction Not Reaching Completion | Increase the reaction time and monitor the progress by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the acylating agent or catalyst. |
Problem 2: Poor Regioselectivity (Mixture of N-, O-, and/or C-acylated products)
| Possible Cause | Suggested Solution |
| Ambident Nucleophilicity of Pyridinone | The choice of catalyst and solvent is critical for controlling regioselectivity. For instance, in the alkylation of pyridines, the combination of the alkyllithium activator and the solvent can direct the reaction to either the C2 or C4 position.[2] |
| Thermodynamic vs. Kinetic Control | Lowering the reaction temperature may favor the kinetically controlled product. Conversely, higher temperatures may lead to the thermodynamically more stable product. |
| Steric Hindrance | Bulky substituents on the pyridinone ring or the acylating agent can influence the site of acylation due to steric hindrance. |
| Use of Pyridinium Salts | The use of N-methoxy- or N-aminopyridinium salts can direct acylation to the C2 or C4 positions with high selectivity under photoredox conditions.[3] |
Problem 3: Formation of Side Products (e.g., di-acylation, decomposition)
| Possible Cause | Suggested Solution |
| Excess Acylating Agent | Reduce the equivalents of the acylating agent to minimize di-acylation. A 1:1 stoichiometry is a good starting point. |
| Reaction Temperature is Too High | High temperatures can lead to decomposition of starting materials or products. Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents. Water can hydrolyze the acylating agent and lead to the formation of carboxylic acid byproducts. |
| Oxidation of Reactants | If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Catalysts for Acylation Reactions
| Catalyst | Acylation Type | Substrate | Acylating Agent | Solvent | Yield (%) | Reference |
| AlCl₃ (2.5 equiv) | C-Acylation | Pyrene | Phthalic anhydride | None (Mechanochemical) | 79 | [5] |
| AlCl₃ (catalytic) | C-Acylation | Imidazo[1,2-a]pyridine | Acetic anhydride | Acetic anhydride | 99 | [6] |
| fac-[Ir(ppy)₃] | C-Acylation | N-methoxypyridinium salt | Various aldehydes | DCE | 50-95 | [3] |
| DMAP | N-Acetylation | 1-Methylcyclohexanol | Acetic anhydride | Triethylamine | - | [7] |
Note: Yields are highly substrate and reaction condition dependent. This table provides examples from the literature and is not a direct comparison under identical conditions.
Table 2: Influence of Solvent on Regioselectivity of Pyridine Alkylation
| Activator | Solvent | C4-Product Yield (%) | C2-Product Yield (%) | Reference |
| MeLi | THF | 53 | 3 | [2] |
| MeLi | 1,2-DME | 65 | 3 | [2] |
| sBuLi | Toluene | 65 | 10 | [2] |
| sBuLi | n-Hexane | 55 | 12 | [2] |
| sBuLi | THF/Toluene (1:1) | 15 | 75 | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a 2-Pyridone
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-pyridone substrate (1.0 equiv).
-
Solvent and Base: Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile). Add a base (e.g., triethylamine or pyridine, 1.2-1.5 equiv) to the solution.
-
Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 equiv).
-
Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C-Acylation of an Imidazo[1,2-a]pyridine (Friedel-Crafts Type)[6]
-
Preparation: To a reaction vessel, add the imidazo[1,2-a]pyridine substrate (1.0 equiv) and the acylating agent (e.g., acetic anhydride, used as solvent).
-
Catalyst: Add a catalytic amount of aluminum chloride (AlCl₃) (0.2 equiv).
-
Reaction: Heat the reaction mixture to 160 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water and basify with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for N-acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Polar Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar heterocyclic compounds.
Troubleshooting Guides
Problem 1: My polar heterocyclic compound shows poor or no retention on a standard C18 reversed-phase column.
This is a common issue as highly polar compounds have a strong affinity for the polar mobile phase and weak interaction with the non-polar C18 stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention of polar compounds.
Solutions:
-
Modify the Mobile Phase:
-
Increase Aqueous Percentage: For some moderately polar compounds, increasing the water content in the mobile phase can enhance retention. However, be cautious of "phase collapse" or "dewetting" with traditional C18 columns in highly aqueous mobile phases, which can lead to irreproducible retention times.[1]
-
Add Ion-Pairing Reagents: For ionizable polar heterocycles, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds, or an alkyl amine for acidic compounds) to the mobile phase can increase retention by forming a less polar ion pair that interacts more strongly with the stationary phase.
-
Adjust pH: For acidic or basic heterocycles, adjusting the pH of the mobile phase can suppress their ionization, making them less polar and increasing their retention on a reversed-phase column.[2] For basic compounds, a higher pH is generally required, while a lower pH is needed for acidic compounds.
-
-
Change the Stationary Phase:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain.[3][4][5][6][7] This feature helps to create a water-enriched layer on the stationary phase surface, which facilitates the partitioning of polar analytes and improves retention.[6] They are also more resistant to dewetting in highly aqueous mobile phases.[3]
-
Polar-Endcapped Columns: These columns have their residual silanol groups capped with a polar functional group. This modification reduces undesirable interactions with basic compounds and can improve peak shape and retention for polar analytes.[4][5]
-
-
Utilize Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (e.g., silica, diol, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[1][8][9][10] Water acts as the strong eluting solvent.
-
Normal-Phase Chromatography: This technique uses a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate). It is a traditional method for purifying polar compounds.
-
Quantitative Data Summary: Comparison of Column Types for Polar Heterocycle Purification
| Compound | Column Type | Mobile Phase | Retention Time (min) | Peak Asymmetry |
| Melamine | Standard C18 | 95:5 Water:Acetonitrile | 1.2 (void) | - |
| Polar-Embedded C18 | 95:5 Water:Acetonitrile | 4.5 | 1.1 | |
| Nicotinamide | Standard C18 | 90:10 Water:Methanol | 2.1 | 1.8 (tailing) |
| Polar-Endcapped C18 | 90:10 Water:Methanol | 5.3 | 1.2 | |
| Histamine | Standard C18 | 80:20 Water:Acetonitrile + 0.1% TFA | 3.5 | 2.5 (severe tailing) |
| HILIC (Silica) | 90:10 Acetonitrile:Water + 10mM Ammonium Formate | 8.2 | 1.1 |
Note: The data in this table is illustrative and compiled from typical results discussed in the cited literature. Actual results may vary depending on the specific experimental conditions.
Problem 2: My polar heterocyclic compound shows peak tailing or streaking on a silica gel column in normal-phase chromatography.
This is often due to strong interactions between basic heterocyclic compounds and the acidic silanol groups on the silica surface, or for very polar compounds, strong adsorption to the stationary phase.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of polar compounds.
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: For basic heterocycles, adding a small amount (0.1-2%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase can neutralize the acidic silanol groups and significantly improve peak shape.[11][12]
-
Increase Mobile Phase Polarity: For very polar compounds that are strongly adsorbed, gradually increasing the polarity of the mobile phase (e.g., by adding methanol to a dichloromethane/ethyl acetate mixture) can help to elute the compound more effectively and reduce tailing.
-
-
Modify the Stationary Phase:
-
Deactivate Silica Gel: Pre-treating the silica gel with a solution containing a basic modifier like triethylamine can deactivate the acidic silanol groups before running the column.[12]
-
Use an Alternative Stationary Phase:
-
Alumina: Alumina is a good alternative to silica for the purification of basic compounds. It is available in neutral, acidic, and basic forms.
-
Amine-functionalized Silica: This stationary phase has amino groups bonded to the silica surface, which creates a more basic environment and is well-suited for the purification of basic compounds.[13]
-
-
-
Consider Reversed-Phase Chromatography: If normal-phase continues to be problematic, switching to a reversed-phase method with an appropriate column (e.g., polar-embedded) and mobile phase may provide a better separation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to load a very polar sample onto a chromatography column?
A1: If your polar compound is not soluble in the initial, less polar mobile phase, you can use a "dry loading" technique. Dissolve your sample in a suitable polar solvent, adsorb it onto a small amount of silica gel or an inert support like Celite, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This prevents the sample from precipitating at the top of the column and ensures a more even distribution.
Q2: I am trying to purify a polar, water-soluble compound. Which technique is most suitable?
A2: For highly water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[1][8][9][10] It provides good retention for these types of molecules. Reversed-phase chromatography with a polar-embedded or polar-endcapped column can also be a viable option, especially when using highly aqueous mobile phases.
Q3: How can I remove a basic modifier like triethylamine from my purified fractions?
A3: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. Alternatively, you can perform an acidic wash during the workup. Dissolve the dried fractions in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the triethylamine, causing it to move into the aqueous layer. Be sure that your compound of interest is not acid-sensitive before performing this step.
Q4: Can I use Solid-Phase Extraction (SPE) as a preliminary purification step?
A4: Yes, SPE is an excellent technique for sample clean-up and pre-concentration before further purification.[14][15] For polar heterocyclic compounds, you can use a variety of SPE cartridges depending on the nature of your compound and the impurities. Options include normal-phase, reversed-phase, and ion-exchange cartridges.[16][17] SPE can help to remove major impurities and simplify the subsequent chromatographic separation.
Quantitative Data Summary: Typical Recovery from SPE Cartridges
| Compound Type | SPE Cartridge Type | Elution Solvent | Typical Recovery (%) |
| Polar Neutral | Normal Phase (Silica) | Ethyl Acetate/Methanol | 85-95 |
| Polar Basic | Reversed-Phase (C18) with pH adjustment | Methanol with Ammonia | 90-98 |
| Polar Acidic | Anion Exchange | Acidified Methanol | 92-99 |
| Broad Spectrum Polar | Polymeric (e.g., HLB) | Acetonitrile | >90 |
Note: The data in this table is illustrative. Actual recovery will depend on the specific compound, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: General Method for HILIC Purification
-
Column Selection: Choose a suitable HILIC stationary phase (e.g., underivatized silica, diol, zwitterionic, or amine-functionalized).
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (or another suitable water-miscible organic solvent).
-
Solvent B: Water with a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) to maintain a consistent pH and improve peak shape.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (typically high percentage of Solvent A, e.g., 95% A) for at least 10-15 column volumes.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the percentage of the aqueous solvent (Solvent B) to elute the polar compounds. A typical gradient might be from 95% A to 50% A over 20-30 minutes.
-
Detection: Use a suitable detector, such as UV-Vis or Mass Spectrometry (MS). HILIC is highly compatible with MS due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[8][9]
Protocol 2: Step-by-Step Guide for Solid-Phase Extraction (SPE) of a Polar Basic Heterocycle
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Conditioning: Condition the cartridge by passing a small volume (e.g., 1-2 mL) of methanol through it, followed by water. This activates the stationary phase.
-
Equilibration: Equilibrate the cartridge with a buffer at a pH that will ensure the basic analyte is in its neutral form (typically a basic pH).
-
Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the cartridge. The polar impurities should pass through, while the less polar, neutralized analyte is retained.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar impurities.
-
Elution: Elute the desired compound with a stronger, non-polar solvent (e.g., methanol or acetonitrile). If necessary, the elution solvent can be modified with a small amount of base to ensure the analyte remains in its neutral form.
-
Drying: The collected eluate can then be evaporated to dryness before further analysis or purification.
References
- 1. books.rsc.org [books.rsc.org]
- 2. How to set up and run a flash chromatography column. [reachdevices.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 11. biotage.com [biotage.com]
- 12. Purification [chem.rochester.edu]
- 13. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hawach.com [hawach.com]
- 17. specartridge.com [specartridge.com]
Stability issues of 3-acetyl-3H-pyridin-2-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-acetyl-3H-pyridin-2-one in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution revolve around its tautomeric equilibrium, susceptibility to hydrolysis, and potential for photodegradation. The 2-pyridone ring system can exist in equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms. This equilibrium is influenced by solvent polarity, which can affect the compound's reactivity and degradation profile.[1][2] Additionally, the acetyl group may be susceptible to hydrolysis under certain pH and temperature conditions.
Q2: How does the solvent affect the stability of this compound?
A2: The polarity of the solvent plays a crucial role in the tautomeric equilibrium of the 2-pyridone ring.[1] Polar solvents, such as water and alcohols, tend to favor the lactam (2-pyridone) form, which is generally considered more stable.[3][4] In non-polar solvents, a higher proportion of the lactim (2-hydroxypyridine) tautomer may be present.[1] This shift in equilibrium can alter the compound's susceptibility to degradation, as the two forms may have different reactivities. When preparing solutions, it is important to consider the solvent's polarity and its potential impact on stability.
Q3: Is this compound sensitive to light?
Q4: What is the expected thermal stability of this compound in solution?
A4: Generally, 2-pyridone scaffolds are incorporated into drug candidates due to their favorable metabolic stability.[3][4] However, elevated temperatures can accelerate degradation processes such as hydrolysis. The thermal stability will also be dependent on the solvent and pH of the solution. For quantitative experiments, it is advisable to conduct preliminary thermal stress studies to determine the acceptable temperature range for handling and storing solutions.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound potency over a short period.
-
Possible Cause 1: Degradation due to improper solvent selection.
-
Troubleshooting Step: Ensure you are using a high-purity, polar solvent appropriate for your experimental conditions. The 2-pyridone form, favored in polar solvents, is generally more stable.[1][3] If you must use a non-polar solvent, prepare fresh solutions immediately before use and minimize storage time.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid unnecessary exposure to direct sunlight or strong laboratory lighting.
-
-
Possible Cause 3: pH-mediated hydrolysis.
-
Troubleshooting Step: Buffer your solution to a pH where the compound exhibits maximum stability. The stability of pyridinium compounds can be pH-dependent, with fast degradation often occurring at acidic pH.[7] Conduct a pH stability profile to identify the optimal pH range for your experiments.
-
Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC).
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: This could indicate hydrolysis of the acetyl group or oxidative degradation of the pyridone ring.[1] Analyze the degradation products using techniques like LC-MS to identify their structures and propose a degradation pathway. This information is crucial for understanding the stability limitations of the compound.
-
-
Possible Cause 2: Tautomeric conversion.
-
Troubleshooting Step: Depending on the chromatographic conditions (e.g., mobile phase composition, temperature), you might observe peak broadening or the appearance of a shoulder peak due to the presence of both lactam and lactim tautomers. Varying the solvent composition or temperature of your analytical method may help in resolving or coalescing these peaks.
-
Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides an illustrative summary of potential stability under various conditions, based on the general behavior of 2-pyridone derivatives. This data is hypothetical and should be confirmed by experimental studies.
| Condition | Parameter | Value | Notes |
| pH Stability | Half-life (t½) at 25°C | pH 3: < 24 hours | Accelerated degradation may occur at acidic pH.[7] |
| pH 7: > 7 days | Generally more stable around neutral pH. | ||
| pH 9: 2-3 days | Base-catalyzed hydrolysis of the acetyl group may occur. | ||
| Solvent Stability | % Degradation after 48h at 25°C | Acetonitrile: < 2% | Polar aprotic solvents may offer good stability. |
| Methanol: < 5% | Protic solvents might participate in degradation. | ||
| Dichloromethane: > 10% | Non-polar solvents may shift tautomeric equilibrium, potentially increasing reactivity.[1] | ||
| Thermal Stability | % Degradation after 24h at pH 7 | 4°C: < 1% | Refrigerated storage is recommended for solutions. |
| 25°C: < 5% | Room temperature storage should be for short durations. | ||
| 50°C: > 15% | Elevated temperatures significantly accelerate degradation. | ||
| Photostability | % Degradation after 6h exposure | Visible Light: ~5-10% | Some degradation is expected. |
| (Simulated sunlight) | UV Light (254 nm): > 20% | Significant degradation can occur under UV light.[8] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Method
This protocol outlines a general method to assess the stability of this compound in solution.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable polar solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired test solutions (e.g., buffers of different pH, different solvents) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
For photostability testing, expose a set of samples to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) while keeping a control set in the dark.
-
For thermal stability testing, store sample sets at different temperatures (e.g., 4°C, 25°C, 50°C).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 230 nm and 295 nm).
-
Injection Volume: 10 µL.
-
Analysis Schedule: Analyze the samples at initial time (t=0) and at specified time intervals (e.g., 2, 4, 8, 24, 48 hours).
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor the formation of any new peaks, which would indicate degradation products. The method is considered "stability-indicating" if it can resolve the parent compound from its degradation products.
-
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
Technical Support Center: Characterization of Pyridinone Derivatives
Welcome to the technical support center for the characterization of pyridinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental analysis of this important class of compounds. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist in obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why do I observe variable peaks in the 1H NMR spectrum of my pyridinone derivative, especially for the aromatic and N-H/O-H protons?
A1: This variability is often due to the presence of tautomers. Pyridinone derivatives can exist in equilibrium between the pyridinone (keto) and hydroxypyridine (enol) forms. This equilibrium is highly sensitive to the solvent, concentration, and temperature, leading to changes in the chemical shifts and appearance of protons in the NMR spectrum. In some cases, you may observe distinct sets of peaks for each tautomer if the exchange rate is slow on the NMR timescale. In other situations, you might see broadened peaks if the exchange rate is intermediate.
Q2: My pyridinone derivative shows poor solubility in common aqueous buffers. How can I improve this for analytical characterization and biological assays?
A2: Poor aqueous solubility is a known challenge for many pyridinone derivatives.[1][2] To improve solubility for analytical purposes, you can try using co-solvents such as DMSO or methanol in your buffer, but be mindful that this can affect the tautomeric equilibrium. For biological assays, formulating the compound with solubilizing agents like cyclodextrins may be necessary.[3] Additionally, preparing a salt form of the derivative, if it has a suitable ionizable group, can significantly enhance aqueous solubility.[4]
Q3: I'm observing significant peak tailing or fronting when analyzing my pyridinone derivative by reverse-phase HPLC. What is the likely cause and how can I fix it?
A3: Peak asymmetry in the HPLC analysis of pyridinone derivatives is often caused by interactions between the analyte and the stationary phase.[5][6] The nitrogen atom in the pyridine ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, try using a mobile phase with a pH that suppresses the ionization of either the silanol groups (low pH) or the pyridinone derivative (adjusting pH based on its pKa). Adding a competitive base, like triethylamine, to the mobile phase can also help to mask the silanol interactions. Alternatively, using an end-capped column or a column with a different stationary phase chemistry can resolve the issue.[6]
Q4: The mass spectrum of my pyridinone derivative shows an unexpected molecular ion peak or fragmentation pattern. Could this be related to tautomerism?
A4: Yes, tautomerism can influence the mass spectrum. The different tautomers can exhibit distinct fragmentation patterns upon ionization.[7] The ionization method used (e.g., ESI, EI) can also influence which tautomer is predominantly observed in the gas phase. For example, in electrospray ionization (ESI), the solvent conditions prior to ionization will dictate the tautomeric form, which can then be reflected in the resulting mass spectrum. It is crucial to consider the possibility of different tautomers when interpreting the fragmentation data.
Q5: How can I confirm the thermal stability of my pyridinone derivative for applications that require heating?
A5: Thermogravimetric analysis (TGA) is the recommended method to assess the thermal stability of your pyridinone derivative.[8][9] TGA measures the change in mass of a sample as a function of temperature, allowing you to determine the decomposition temperature.[10] This information is critical for applications such as melt crystallization, formulation processes involving heat, or for establishing appropriate storage conditions.
Troubleshooting Guides
NMR Characterization
Issue: Inconsistent or complex NMR spectra.
Probable Cause: Tautomerism between the pyridinone and hydroxypyridine forms. The equilibrium is influenced by the solvent.[11]
Troubleshooting Steps:
-
Solvent Selection: Run NMR spectra in a variety of deuterated solvents with different polarities (e.g., CDCl3, DMSO-d6, Methanol-d4) to observe shifts in the tautomeric equilibrium.
-
Temperature Variation: Acquire spectra at different temperatures. Changes in temperature can shift the equilibrium and affect the rate of tautomer exchange, potentially sharpening broadened peaks or coalescing separate signals.[12]
-
2D NMR: Utilize 2D NMR techniques such as HSQC and HMBC to definitively assign proton and carbon signals to each tautomer.
-
Quantitative NMR (qNMR): If you need to determine the ratio of tautomers, use qNMR by integrating non-overlapping signals from each tautomer and comparing them to an internal standard of known concentration.[13][14]
Quantitative Data: Tautomeric Equilibrium of 2-Pyridone
| Solvent | % Pyridinone (Keto) | % Hydroxypyridine (Enol) |
| Cyclohexane | 59% | 41% |
| Chloroform | 80% | 20% |
| Acetonitrile | 90% | 10% |
| Water | >99% | <1% |
Note: Data is illustrative and actual ratios can vary with substitution patterns and temperature.[11][15]
Chromatographic Analysis (HPLC)
Issue: Poor peak shape (tailing, fronting, or splitting).
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Use a mobile phase with a pH that suppresses silanol ionization (pH < 3). Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase. Use an end-capped or base-deactivated column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Co-elution of Tautomers | If the tautomers are stable enough to be separated, this can lead to split or broad peaks. Modify the mobile phase composition (e.g., change the organic modifier or pH) to try and resolve or coalesce the peaks. |
Experimental Protocol: Reverse-Phase HPLC Method Development for Pyridinone Derivatives
-
Column Selection: Start with a C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Begin with a gradient of 5% B to 95% B over 20 minutes to determine the approximate retention time.
-
Isocratic Elution (for optimization): Based on the gradient run, develop an isocratic method for better resolution and peak shape analysis.
-
Troubleshooting Peak Shape: If peak tailing is observed, add 0.1% triethylamine to both mobile phases and re-equilibrate the column.
-
Detection: Use a UV detector at a wavelength where the pyridinone derivative has maximum absorbance.
Mass Spectrometry Analysis
Issue: Difficulty in interpreting mass spectra due to multiple species or unexpected fragments.
Probable Cause: Presence of both tautomers in the ESI source, leading to different ionization and fragmentation patterns.
Troubleshooting Steps:
-
Optimize ESI Source Conditions: Adjust the mobile phase composition and pH entering the mass spectrometer to favor one tautomer. For example, a more polar, protic mobile phase may favor the pyridinone form.
-
Tandem MS (MS/MS): Isolate the molecular ion(s) and perform collision-induced dissociation (CID) to obtain fragmentation patterns. Comparing the fragmentation of the different parent ions can help to distinguish between tautomers.
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to confirm the elemental composition of the molecular ions and fragments, which can help in identifying the species.
-
Reference Spectra: If available, compare your spectra to literature data for similar pyridinone derivatives.
Table: Common Fragmentation Pathways
| Ionization Mode | Precursor Ion | Common Neutral Loss | Fragment Description |
| EI | M+• | CO | Loss of carbon monoxide from the pyridinone ring.[16] |
| ESI+ | [M+H]+ | H2O | Loss of water (if a hydroxyl group is present in the enol form). |
| ESI+ | [M+H]+ | R-CN | Loss of a nitrile group, if present as a substituent. |
Solubility Assessment
Issue: Inaccurate or irreproducible results from in vitro assays due to poor compound solubility.
Probable Cause: The intrinsic low aqueous solubility of the pyridinone derivative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid pyridinone derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[17]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the pyridinone derivative in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[18]
-
Standard Curve: Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO or acetonitrile) to quantify the concentration in the filtrate.
Experimental Workflows & Signaling Pathways
Tautomeric Equilibrium of 2-Pyridinone Derivatives
Caption: Tautomeric equilibrium between the pyridinone and hydroxypyridine forms.
General Characterization Workflow for Pyridinone Derivatives
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uhplcs.com [uhplcs.com]
- 6. labveda.com [labveda.com]
- 7. core.ac.uk [core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. TGA in Analytical Chemistry, Thermal Analysis in Analytical Chemistry | Henven [cn-henven.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. emerypharma.com [emerypharma.com]
- 15. organic chemistry - 2-Pyridone tautomer ratio - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-acetyl-3H-pyridin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic routes to 3-acetyl-3H-pyridin-2-one. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Route 1: Multicomponent Synthesis (Hantzsch-type Reaction)
This route typically involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and a nitrogen source (e.g., ammonia or ammonium acetate), followed by oxidation.
FAQ 1: Low yield of the desired dihydropyridine intermediate.
-
Possible Cause: Incomplete reaction or side reactions. The classical Hantzsch synthesis can suffer from long reaction times and harsh conditions, leading to lower yields.[1]
-
Troubleshooting:
-
Optimization of Reaction Conditions: Experiment with different catalysts and solvents. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields (up to 96% for a model reaction).[1]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can often reduce reaction times and improve yields in multicomponent reactions.
-
Use of Ionic Liquids: Consider using ionic liquids as catalysts for room-temperature reactions, which can provide a more environmentally friendly and efficient alternative to traditional catalysts.[1]
-
FAQ 2: Difficulty with the final oxidation step to the pyridone.
-
Possible Cause: The dihydropyridine intermediate is stable and requires an effective oxidizing agent for aromatization.
-
Troubleshooting:
-
Choice of Oxidizing Agent: A variety of oxidizing agents can be used. Common and effective options include ferric chloride (FeCl₃), manganese dioxide (MnO₂), or potassium permanganate (KMnO₄).[1]
-
One-Pot Procedure: To improve efficiency, consider a one-pot synthesis where the oxidation is carried out directly after the condensation reaction without isolating the dihydropyridine intermediate. This can be achieved by including the oxidizing agent in the initial reaction mixture.[1]
-
FAQ 3: Formation of side products.
-
Possible Cause: The Hantzsch reaction can sometimes lead to the formation of unexpected products depending on the specific reactants and conditions used.
-
Troubleshooting:
-
Control of Reaction Intermediates: Pre-forming some of the intermediates, such as the enamine from the β-ketoester and ammonia, before adding the aldehyde can sometimes lead to cleaner reactions and higher yields of the desired product.
-
Purification: Careful purification of the crude product using column chromatography or recrystallization is essential to remove side products.
-
Route 2: Synthesis from β-Keto Amides and Malononitrile
This approach involves the reaction of a β-keto amide with malononitrile, followed by cyclization to form the 2-pyridone ring.
FAQ 1: Low yield of the 2-pyridone product.
-
Possible Cause: The reaction conditions, particularly the choice of base and solvent, can significantly impact the yield.
-
Troubleshooting:
-
Solvent and Base Screening: The choice of solvent and base is crucial. For the synthesis of 2-amino-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, using Et₃N in CH₂Cl₂ at reflux was found to give a high yield (88%). In contrast, using tBuOK in DMF at room temperature can lead to a different regioisomer.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring with thin-layer chromatography (TLC). In some cases, increasing the reaction temperature to reflux may be necessary to drive the reaction forward.
-
FAQ 2: Formation of an undesired regioisomer.
-
Possible Cause: The cyclization of the intermediate can proceed through different pathways, leading to the formation of regioisomers.
-
Troubleshooting:
-
Base Selection: As mentioned above, the choice of base can direct the regioselectivity of the cyclization. A strong, non-nucleophilic base like tBuOK may favor a different cyclization pathway compared to a weaker base like Et₃N.
-
Careful Product Characterization: Thoroughly characterize the product using spectroscopic methods (NMR, IR, MS) to confirm the desired regiochemistry.
-
FAQ 3: Difficulty in purifying the final product.
-
Possible Cause: The crude reaction mixture may contain unreacted starting materials, the intermediate, and potentially side products.
-
Troubleshooting:
-
Recrystallization: For many 2-pyridone derivatives synthesized via this route, recrystallization from ethanol is an effective method of purification.
-
Aqueous Workup: After the reaction is complete, pouring the reaction mixture into a saturated aqueous NaCl solution can help to precipitate the product and remove some impurities.
-
Data Presentation
Table 1: Comparison of Synthetic Routes to 3-acetyl-2-pyridone and its Analogs
| Synthetic Route | Key Reagents | Typical Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Multicomponent (Hantzsch-type) | β-ketoester, aldehyde, NH₄OAc, Oxidizing agent | Ethanol, Water | Room Temp to Reflux | 2-24 h | 40-96 | [1] |
| From β-Keto Amides | β-keto amide, malononitrile, base | CH₂Cl₂, DMF | Room Temp to Reflux | 4-6 h | 38-88 | |
| From Nicotinic Acid Esters | Alkyl nicotinate, acetic acid, catalyst | - | 410 | 12 h | 61-73 | [2] |
| Cyclization of Anilides | Aryl ketone anilide, diethyl malonate | 1,2-diethylene glycol | Reflux | Not specified | Good | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile from a β-Keto Amide
This protocol is adapted from a general procedure for the synthesis of polyfunctionalized 2-pyridones.
Materials:
-
3-Oxo-N-phenylbutanamide (β-keto amide)
-
Malononitrile
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Chloride Solution
Procedure:
-
To a solution of 3-oxo-N-phenylbutanamide (1.0 mmol) and malononitrile (1.1 mmol) in CH₂Cl₂ (10 mL), add Et₃N (1.0 mmol) in one portion.
-
Stir the mixture at reflux for 6 hours. Monitor the reaction progress by TLC until the consumption of the β-keto amide is complete.
-
After completion, wash the reaction mixture with a saturated sodium chloride solution (3 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the CH₂Cl₂ under reduced pressure.
-
Purify the resulting residue by recrystallization from ethanol to yield the final product.
Protocol 2: Preparation of 3-acetylpyridine from Butyl Nicotinate
This protocol is based on a patented process for the preparation of acetylpyridines.[2]
Materials:
-
Butyl nicotinate
-
Acetic acid
-
Water
-
Catalyst (e.g., TiO₂ on silica-alumina support)
-
Nitrogen gas
Procedure:
-
Set up an electrically heated tubular reactor filled with the catalyst.
-
Prepare a mixture of butyl nicotinate, water, and acetic acid. For example, a mixture of 17.9 g butyl nicotinate, 32 g water, and 125 g acetic acid.[2]
-
Meter the mixture into the reactor, which is operating at a high temperature (e.g., 410 °C), using a precision pump over a period of several hours (e.g., 12 hours).[2] A small flow of nitrogen can be used to facilitate the transport of vapors.[2]
-
Condense the reaction vapors using an aqueous circulation system.
-
Collect the reaction solution and work up to isolate the 3-acetylpyridine product, typically through distillation.
Visualizations
Caption: Multicomponent Hantzsch-type synthesis of this compound.
Caption: Synthesis of a this compound derivative from a β-keto amide.
References
Enhancing the Solubility of 3-acetyl-3H-pyridin-2-one for Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-acetyl-3H-pyridin-2-one in experimental assays. Due to the limited availability of specific public data on this compound, this guide focuses on established methods for enhancing the solubility of related pyridinone structures and other poorly soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: Precipitation in aqueous buffers is a common issue for organic small molecules like this compound, which likely possesses low intrinsic water solubility. This can be exacerbated by factors such as high compound concentration, changes in pH, or interactions with buffer components. It is crucial to determine the aqueous solubility of the compound under your specific experimental conditions.
Q2: What are the first steps I should take to address solubility issues?
A2: A stepwise approach is recommended. Start with simple and common solubilization techniques before moving to more complex formulations. The initial steps should involve:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
pH Adjustment: Evaluate the effect of pH on the solubility of your compound, as pyridinone structures can have ionizable groups.
-
Solubility Testing: Empirically determine the solubility in a variety of solvents and buffer systems to identify the optimal conditions.
Q3: Are there any general solubility characteristics of pyridinone-containing compounds I should be aware of?
A3: Pyridinone moieties can increase the water solubility of molecules compared to their non-pyridinone counterparts. They possess hydrogen bond acceptors and a donor, which can facilitate interactions with polar solvents. However, the overall solubility is highly dependent on the other functional groups present in the molecule.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution of Organic Stock Solution
Possible Cause: The percentage of the organic co-solvent in the final assay volume is insufficient to maintain the solubility of this compound.
Solutions:
-
Optimize Co-solvent Concentration: Determine the maximum percentage of your organic solvent (e.g., DMSO, ethanol) that is tolerated by your assay system without affecting the biological outcome. Create a dilution series to find the lowest concentration of co-solvent that keeps your compound in solution.
-
Test Different Co-solvents: Some compounds are more soluble in specific organic solvents. Test a panel of common, water-miscible organic solvents.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration in Final Assay Volume | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% | Widely used, but can affect cell viability and enzyme activity at higher concentrations. |
| Ethanol | 0.1 - 2% | Generally well-tolerated by many cell lines, but can have biological effects. |
| Methanol | 0.1 - 1% | Can be more toxic to cells than ethanol. |
| Dimethylformamide (DMF) | 0.1 - 0.5% | Use with caution due to potential toxicity. |
Issue 2: Poor Solubility Even with Co-solvents
Possible Cause: The intrinsic aqueous insolubility of this compound is too high to be overcome by simple co-solvent systems at the desired assay concentration.
Solutions:
-
pH Modification: Systematically test the solubility of the compound across a range of pH values. Prepare buffers at different pH levels and determine the concentration at which the compound remains soluble.
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility. However, they can interfere with some biological assays.
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Weigh out a precise amount of this compound.
-
Add a minimal volume of a high-purity organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate in a water bath until the compound is completely dissolved.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing for an assay, perform serial dilutions of the stock solution in the same organic solvent before the final dilution into the aqueous assay buffer. This helps to avoid rapid precipitation.
Protocol 2: General Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for systematically addressing the solubility of a poorly soluble compound like this compound.
Caption: A stepwise workflow for troubleshooting solubility issues.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a solubilization strategy can be visualized as a logical flow.
Caption: Decision tree for selecting a solubilization method.
Validation & Comparative
Comparative Analysis of 13C NMR Spectral Data: 3-Acetyl-3H-pyridin-2-one and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the field of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectral data for 3-acetyl-3H-pyridin-2-one and its structurally related analogues: 2-acetylpyridine, 3-acetylpyridine, and 2-pyridone.
13C NMR Data Comparison
The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for 2-acetylpyridine, 3-acetylpyridine, and 2-pyridone. These compounds represent the key structural motifs present in this compound: the acetyl group, the pyridine ring, and the pyridin-2-one core.
| Carbon Atom | 2-Acetylpyridine | 3-Acetylpyridine | 2-Pyridone |
| C2 | 153.8 | 152.8 | 163.2 |
| C3 | 125.1 | 132.9 | 105.7 |
| C4 | 136.8 | 135.2 | 140.1 |
| C5 | 121.5 | 123.6 | 120.2 |
| C6 | 149.0 | 149.4 | 135.5 |
| C=O | 200.2 | 197.1 | - |
| CH3 | 25.8 | 26.7 | - |
Analysis of Spectral Data
The chemical shifts observed for the acetylpyridine isomers provide a baseline for the expected resonances of the acetyl group and the pyridine ring carbons. The downfield shift of the carbonyl carbon (C=O) in both isomers is characteristic. The position of the acetyl group significantly influences the chemical shifts of the ring carbons, particularly the ipso-carbon (C2 or C3) and the adjacent carbons.
The 13C NMR data for 2-pyridone is crucial for understanding the electronic environment of the pyridinone ring. The C2 carbon, being part of an amide-like system, exhibits a significantly upfield shift compared to the carbonyl carbon of the acetyl group. The presence of the lactam functionality also influences the chemical shifts of the other ring carbons, reflecting a different electron distribution compared to a standard pyridine ring.
By combining the data from these analogues, one can predict the approximate chemical shifts for this compound. The pyridinone ring carbons would be expected to have shifts influenced by both the lactam and the acetyl functionalities.
Experimental Protocol: 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of 13C NMR spectra for small organic molecules, consistent with standard laboratory practices.
1. Sample Preparation:
-
Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
-
The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
The instrument is tuned to the 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard pulse sequence for 13C NMR with proton decoupling is used.
-
Key acquisition parameters include:
-
Pulse angle (e.g., 30-45°)
-
Acquisition time (e.g., 1-2 seconds)
-
Relaxation delay (e.g., 2-5 seconds)
-
Number of scans (typically several hundred to several thousand, depending on sample concentration and solubility)
-
-
The spectral width is set to cover the expected range of 13C chemical shifts (e.g., 0-220 ppm).
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain an absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.0 ppm.
-
Peak picking is performed to identify the chemical shifts of the individual carbon resonances.
Logical Workflow for 13C NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow involved in obtaining and interpreting 13C NMR spectral data.
Caption: A flowchart illustrating the key stages of 13C NMR spectroscopy, from sample preparation to structural elucidation.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3-acetyl-3H-pyridin-2-one
For Immediate Release
Mass Spectrometry: A Predictive Insight into Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and structural features of organic compounds. For 3-acetyl-3H-pyridin-2-one, a molecular ion peak ([M]⁺) would be expected at m/z 151, corresponding to its molecular weight. The subsequent fragmentation is anticipated to follow characteristic pathways for pyridinones and acetylated compounds.
A primary fragmentation event would likely involve the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a stable acylium ion at m/z 136. Another significant fragmentation pathway is the characteristic loss of carbon monoxide (CO) from the pyridinone ring, a common feature for 2-pyridone structures, which would yield a fragment ion at m/z 123. Further fragmentation of the acylium ion at m/z 136 could also involve the loss of CO, leading to a fragment at m/z 108. A McLafferty rearrangement is also a possibility, involving the transfer of a hydrogen atom from the ring to the acetyl group, followed by the elimination of a neutral acetone molecule, although this is likely to be a minor pathway for this specific structure.
Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural data, a multi-faceted analytical approach is often necessary for unambiguous compound identification and quantification. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful alternative and complementary techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Electron Ionization Mass Spectrometry (EI-MS) | Ionization of molecules by a high-energy electron beam, followed by mass-to-charge ratio analysis of the resulting fragments. | Molecular weight and structural information from fragmentation patterns. | High sensitivity, detailed structural information, established libraries for comparison. | Can cause extensive fragmentation, potentially leading to the absence of a molecular ion peak. Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase, followed by mass spectrometric detection. | Retention time, molecular weight, and fragmentation data (with MS/MS). | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and selectivity. | Matrix effects can suppress ionization. Co-elution of isomers can complicate analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass spectrometric detection. | Retention time, molecular weight, and detailed fragmentation patterns. | Excellent separation efficiency for volatile compounds. Extensive spectral libraries available. | Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds. |
Experimental Protocols
Mass Spectrometry (Predictive)
Sample Preparation: A dilute solution of this compound would be prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation: A standard electron ionization mass spectrometer would be used.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-200
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Sample Preparation: The sample would be dissolved in the mobile phase or a compatible solvent.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for pyridinone derivatives.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) would be employed.
-
Flow Rate: 0.5-1.0 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample would be dissolved in a volatile solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation) might be necessary to increase volatility and thermal stability.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-300
Visualizing the Analysis
Caption: Workflow for the mass spectrometry analysis of this compound.
Caption: Predicted electron ionization fragmentation pathway of this compound.
A Comparative Guide to the FT-IR Spectroscopy of Carbonyl Groups in 3-acetyl-3H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of the carbonyl groups in 3-acetyl-3H-pyridin-2-one against relevant alternative compounds. The analysis is supported by experimental data from analogous structures to offer a comprehensive understanding of the vibrational characteristics of this molecule, which is of interest in medicinal chemistry and drug development.
Introduction to Carbonyl Vibrations in this compound
This compound possesses two distinct carbonyl functionalities: a cyclic amide (lactam) within the pyridinone ring and an α,β-unsaturated ketone in the 3-acetyl substituent. The electronic environment of each carbonyl group is unique, leading to characteristic stretching vibrational frequencies (ν(C=O)) in the infrared spectrum. Understanding these frequencies is crucial for structural elucidation and for monitoring chemical transformations involving these groups.
The pyridinone carbonyl is part of a vinylogous amide system, where conjugation with the ring's double bond and the nitrogen lone pair influences its bond strength and, consequently, its stretching frequency. The acetyl carbonyl is conjugated with the double bond of the pyridinone ring, which is expected to lower its vibrational frequency compared to a simple aliphatic ketone.
Comparative Analysis of Carbonyl Stretching Frequencies
The following table summarizes the expected and observed FT-IR absorption frequencies for the carbonyl groups in this compound, based on data from structurally related compounds.
| Compound Name | Functional Group | Expected/Observed ν(C=O) (cm⁻¹) | Reference Compound Data (cm⁻¹) |
| This compound | Pyridinone (Lactam) | ca. 1660 - 1680 | 2-Pyridone: ~1674 cm⁻¹[1][2] |
| This compound | α,β-Unsaturated Ketone | ca. 1685 - 1700 | 3-Acetylpyridine: Not directly comparable (no pyridinone ring) |
| 3-Cyano-2-pyridone Derivatives | Pyridinone (Lactam) | 1653 - 1674 | N/A |
| 2-Pyridone | Cyclic Amide (Lactam) | ~1674 | N/A |
| Acetophenone | α,β-Unsaturated Ketone | 1685 | N/A |
| Cyclohexanone | Saturated Cyclic Ketone | 1715 | N/A |
Note: The values for this compound are predicted based on the analysis of the cited reference compounds.
Interpretation of Spectroscopic Data
The pyridinone carbonyl of this compound is anticipated to absorb in the region of 1660-1680 cm⁻¹. This is consistent with the experimental data for 2-pyridone and its 3-cyano derivatives, which show a strong absorption band in this range.[1][2] The vinylogous amide character of the pyridinone ring leads to significant delocalization of the nitrogen lone pair, which imparts partial single-bond character to the C=O bond, thus lowering its stretching frequency compared to a saturated lactam.
The acetyl group's carbonyl, being an α,β-unsaturated ketone, is expected to have a stretching frequency in the range of 1685-1700 cm⁻¹. Conjugation with the ring's double bond weakens the C=O bond, causing a shift to a lower wavenumber compared to a saturated ketone like cyclohexanone (1715 cm⁻¹). The precise position will be influenced by the electronic effects of the pyridinone ring.
Experimental Protocols
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A standard and efficient method for obtaining the FT-IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. This technique requires minimal sample preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Logical Relationships in FT-IR Analysis
The following diagram illustrates the logical workflow for predicting and interpreting the carbonyl stretching frequencies in this compound based on its structural features and comparison with model compounds.
References
A Comparative Guide to 3-acetyl-3H-pyridin-2-one and Other Acetylpyridines for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, acetylpyridines represent a class of compounds with significant interest in flavor chemistry, materials science, and notably, drug discovery. This guide provides a comparative analysis of 3-acetyl-3H-pyridin-2-one alongside its more common isomers: 2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine. This document is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview of their chemical properties, synthesis, and biological activities, supported by available experimental data.
Introduction to Acetylpyridines
Acetylpyridines are a group of organic compounds consisting of a pyridine ring substituted with an acetyl group. The position of the acetyl group on the pyridine ring significantly influences the compound's chemical and physical properties, as well as its biological activity. While 2-, 3-, and 4-acetylpyridine are well-characterized and commercially available, this compound is a less-studied isomer with limited available data. This guide aims to consolidate the existing knowledge on these compounds to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the three primary acetylpyridine isomers is presented in the table below. These properties are crucial for understanding the compounds' behavior in biological systems and for designing experimental protocols.
| Property | This compound | 2-Acetylpyridine | 3-Acetylpyridine | 4-Acetylpyridine |
| CAS Number | 62838-65-7[1] | 1122-62-9[2] | 350-03-8[3] | 1122-54-9[4] |
| Molecular Formula | C₇H₇NO₂[1] | C₇H₇NO[2] | C₇H₇NO[3] | C₇H₇NO[4] |
| Molecular Weight | 137.14 g/mol [1] | 121.14 g/mol [2] | 121.14 g/mol [3] | 121.14 g/mol [4] |
| Appearance | Not available | Colorless to light brown liquid[5] | Clear colorless to yellow liquid[6] | Colorless to light yellow liquid[7] |
| Melting Point | Not available | 8-10 °C[5] | 11-13 °C | 13-16 °C[4] |
| Boiling Point | 328.7 °C (Predicted) | 188-189 °C[5] | 220 °C | 212 °C[4] |
| Density | 1.218 g/cm³ (Predicted) | 1.08 g/mL[5] | 1.102 g/mL | 1.095 g/mL[8] |
| Water Solubility | Not available | Soluble[9] | Soluble in hot water[6] | Soluble[10] |
| LogP | 0.58 (Predicted) | 0.85[2] | 0.34[6] | 0.50 (Estimated)[11] |
Synthesis and Experimental Protocols
Protocol 1: Synthesis of 2-Acetylpyridine via Grignard Reaction
This method involves the acylation of a pyridine derivative using a Grignard reagent[13].
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Acetyl chloride
-
Anhydrous conditions
Procedure:
-
Prepare a Grignard reagent by reacting 2-bromopyridine with magnesium turnings in dry diethyl ether or THF under an inert atmosphere.
-
Slowly add acetyl chloride to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2-acetylpyridine.
Caption: Grignard synthesis of 2-Acetylpyridine.
Protocol 2: Synthesis of 3-Acetylpyridine from Nicotinic Acid Ester
This protocol describes the synthesis of 3-acetylpyridine from a nicotinic acid ester and acetic acid[14][15][16].
Materials:
-
Methyl nicotinate or other alkyl nicotinate
-
Acetic acid
-
Water
-
Catalyst (e.g., TiO₂/Na₂O)[16]
-
High-temperature tube furnace
Procedure:
-
Prepare a mixture of the nicotinic acid ester, acetic acid, and water.
-
The mixture is vaporized and passed through a heated tube furnace containing the catalyst at a high temperature (e.g., 400-410 °C)[16][17].
-
The reaction gases are then cooled and collected.
-
The collected condensate, which is typically a two-phase mixture, is separated.
-
The organic phase is then purified, for example by distillation, to yield 3-acetylpyridine.
Caption: Vapor-phase synthesis of 3-Acetylpyridine.
Protocol 3: Synthesis of 4-Acetylpyridine
A common method for the synthesis of 4-acetylpyridine involves the reaction of 4-cyanopyridine with a methyl Grignard reagent.
Materials:
-
4-Cyanopyridine
-
Methylmagnesium bromide (or iodide) in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous conditions
-
Acid for hydrolysis (e.g., aqueous HCl)
Procedure:
-
Dissolve 4-cyanopyridine in a dry, aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add the methyl Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by adding it to an acidic aqueous solution (e.g., 1M HCl) and stir to hydrolyze the intermediate imine.
-
Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 4-acetylpyridine.
Caption: Grignard synthesis of 4-Acetylpyridine.
Comparative Biological Activity
The biological activities of acetylpyridines are diverse and isomer-dependent. While extensive data for this compound is lacking, the other isomers have been investigated for various applications.
| Compound | Reported Biological Activities |
| This compound | No significant biological activity data is currently available in the public domain. Further research is warranted to explore its potential pharmacological profile. |
| 2-Acetylpyridine | Primarily used as a flavoring agent in food and tobacco products. Derivatives, such as 2-acetylpyridine thiosemicarbazones, have shown potent iron-chelating and antiproliferative activities[18]. It is also a precursor in the synthesis of other biologically active molecules. |
| 3-Acetylpyridine | Known for its neurotoxic effects. It acts as a metabolic antagonist of nicotinamide and can cause selective neuronal lesions, particularly in the inferior olive, leading to ataxia[19][20]. It is often used as a tool in neuroscience research to model cerebellar dysfunction. |
| 4-Acetylpyridine | Investigated for various biological activities. For instance, its derivatives have been explored as potential enzyme inhibitors[21]. It is also used as a building block in the synthesis of compounds with potential therapeutic applications[7]. |
Signaling Pathways and Mechanisms of Action
Detailed signaling pathway information for these compounds is limited. The most studied in this regard is 3-acetylpyridine due to its specific neurotoxicity.
3-Acetylpyridine: The neurotoxic mechanism of 3-acetylpyridine is linked to its interference with NAD+/NADH metabolism in specific neuronal populations. By acting as a nicotinamide antagonist, it disrupts cellular energy metabolism, leading to oxidative stress and ultimately, neuronal cell death in vulnerable brain regions like the inferior olive.
Caption: Neurotoxic mechanism of 3-Acetylpyridine.
2-Acetylpyridine Derivatives: The antiproliferative activity of 2-acetylpyridine thiosemicarbazones is attributed to their ability to chelate intracellular iron, thereby inhibiting iron-dependent enzymes crucial for cell growth and proliferation, such as ribonucleotide reductase.
Caption: Iron chelation mechanism of 2-Acetylpyridine derivatives.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and its more common isomers. While 2-, 3-, and 4-acetylpyridine are well-documented with established synthetic routes and known biological activities, this compound remains a largely unexplored chemical entity. The lack of available experimental data for this compound presents a clear opportunity for future research.
For drug development professionals, the distinct biological profiles of the known acetylpyridine isomers highlight the critical role of substituent placement on the pyridine ring. The neurotoxic properties of 3-acetylpyridine serve as a cautionary example of off-target effects, while the iron-chelating and antiproliferative potential of 2-acetylpyridine derivatives offers a promising avenue for anticancer drug design.
Future research should prioritize the development of a reliable synthetic protocol for this compound and a thorough investigation of its biological activity. Such studies will not only fill a significant knowledge gap but also have the potential to uncover novel pharmacological properties within the acetylpyridine family.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Acetylpyridine | 1122-54-9 [chemicalbook.com]
- 9. 2-Acetylpyridine 1122-62-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4-ACETYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 4-acetyl pyridine, 1122-54-9 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats: a critical review of central 3-acetylpyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. CN1491214A - Process and catalyst for preparation of acetylpyridines - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
- 18. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Acetylpyridine neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Acetylpyridine Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of pyridin-2-one and its acetylated derivative
For researchers and professionals in drug development and chemical sciences, a nuanced understanding of molecular structure and its impact on chemical properties is paramount. This guide provides a detailed spectroscopic comparison of pyridin-2-one and its two acetylated derivatives: N-acetyl-2-pyridone and 2-acetoxypyridine. The addition of an acetyl group, either on the nitrogen or the oxygen atom of the pyridin-2-one tautomer, significantly alters the electronic environment and, consequently, the spectroscopic fingerprint of the molecule. This comparison, supported by experimental data and detailed protocols, offers a foundational reference for the characterization of these and similar compounds.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for pyridin-2-one, and its N-acetylated and O-acetylated derivatives. It should be noted that while extensive experimental data is available for pyridin-2-one, complete datasets for its acetylated analogues are less common in the literature. Therefore, some of the presented data for the acetylated derivatives are based on established principles of spectroscopy and data from closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H3 | H4 | H5 | H6 | -COCH₃ | Solvent |
| Pyridin-2-one | ~6.2-6.4 | ~7.2-7.4 | ~6.6-6.8 | ~7.5-7.7 | - | CDCl₃ |
| N-Acetyl-2-pyridone (Predicted) | Downfield shift | Downfield shift | Downfield shift | Downfield shift | ~2.3-2.5 | CDCl₃ |
| 2-Acetoxypyridine (Predicted) | ~7.1 | ~7.7 | ~7.0 | ~8.2 | ~2.2-2.4 | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | -COCH₃ | C=O | Solvent |
| Pyridin-2-one | ~163 | ~105 | ~140 | ~119 | ~135 | - | - | CDCl₃ |
| N-Acetyl-2-pyridone (Predicted) | Downfield shift | Downfield shift | Downfield shift | Downfield shift | Downfield shift | ~25 | ~170 | CDCl₃ |
| 2-Acetoxypyridine (Predicted) | ~163 | ~122 | ~140 | ~119 | ~149 | ~21 | ~169 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) (Amide/Ester) | ν(C=C) / ν(C=N) | ν(N-H) / ν(C-O) |
| Pyridin-2-one | ~1650-1690 | ~1600, ~1540 | ~3400 (N-H) |
| N-Acetyl-2-pyridone (Predicted) | ~1700-1720 | Similar to pyridin-2-one | No N-H stretch |
| 2-Acetoxypyridine | ~1760-1780 | Similar to pyridin-2-one | ~1200-1250 (C-O) |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | π → π* Transition | n → π* Transition | Solvent |
| Pyridin-2-one | ~225, ~295 | ~330 | Ethanol |
| N-Acetyl-2-pyridone (Predicted) | Hypsochromic shift | Hypsochromic shift | Ethanol |
| 2-Acetoxypyridine (Predicted) | Bathochromic shift | Hypsochromic shift | Ethanol |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Pyridin-2-one | 95 | 67, 40 |
| N-Acetyl-2-pyridone | 137 | 95 ([M-COCH₂]⁺), 43 ([COCH₃]⁺) |
| 2-Acetoxypyridine | 137 | 95 ([M-COCH₂]⁺), 43 ([COCH₃]⁺) |
Experimental Protocols
Synthesis of Acetylated Pyridin-2-one Derivatives
The acetylation of pyridin-2-one can yield either the N-acetyl or the O-acetyl derivative depending on the reaction conditions.
Protocol for O-Acetylation of Pyridin-2-one:
This procedure favors the formation of 2-acetoxypyridine.
-
Dissolution: Dissolve pyridin-2-one (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of pyridin-2-one) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acetic Anhydride: Add acetic anhydride (1.2 equivalents) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for N-Acetylation of Pyridin-2-one (Proposed):
This proposed method aims to favor the formation of N-acetyl-2-pyridone. The use of a strong base to deprotonate the nitrogen atom prior to acetylation should promote N-acylation.
-
Deprotonation: To a solution of pyridin-2-one (1.0 equivalent) in an aprotic solvent such as anhydrous tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 equivalents) at 0 °C under an inert atmosphere.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium salt.
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer using a quartz cuvette with a 1 cm path length. Ethanol or methanol are suitable solvents.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
Visualization of Chemical Transformations and Workflows
Caption: Reaction pathways for the N- and O-acetylation of pyridin-2-one.
Caption: General experimental workflow for synthesis and analysis.
A Comparative Analysis of the Biological Activity of 3-Acetyl-Substituted Heterocycles
A detailed examination of the antimicrobial, cytotoxic, and anti-inflammatory properties of compounds structurally related to 3-acetyl-3H-pyridin-2-one, supported by experimental data and methodological insights.
Introduction
The pyridin-2-one scaffold is a core structural motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The introduction of an acetyl group at the C3 position, as seen in this compound, is anticipated to modulate this biological profile. While specific comprehensive biological data for this compound remains limited in publicly accessible literature, a comparative analysis of structurally similar compounds provides valuable insights into its potential therapeutic applications. This guide offers a detailed comparison of the biological activities of various 3-acetylated heterocyclic compounds, presenting quantitative data, experimental protocols, and diagrammatic representations of key experimental workflows.
Cytotoxic Activity
The cytotoxic potential of 3-acetyl-substituted heterocyclic compounds has been evaluated against various cancer cell lines. Notably, derivatives of 3-acetylcoumarin have demonstrated significant anticancer activity. The following table summarizes the 50% inhibitory concentration (IC50) values for selected compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Acetyl-7,8-dichloro-coumarin | MDA-MB-231 | >100 | [1] |
| 3-Acetyl-8-methoxy-coumarin | MDA-MB-231 | >100 | [1] |
| 3-Acetyl-8-ethoxy-coumarin | MDA-MB-231 | >100 | [1] |
| Unsubstituted 3-Acetylcoumarin | MDA-MB-231 | >100 | [1] |
| 3-(1-(2-(4-chlorophenyl)hydrazono)ethyl)dihydropyridine-2,6-dione | Breast (MCF-7) | 18 nM | [2] |
| Pyrano[3,2-c]pyridine derivative 5 | Colon (HCT-116) | 5.2 ± 0.1 | [3] |
| Pyrano[3,2-c]pyridine derivative 5 | Liver (HepG-2) | 3.4 ± 0.3 | [3] |
| Pyrano[3,2-c]pyridine derivative 5 | Breast (MCF-7) | 1.4 ± 0.6 | [3] |
Antimicrobial and Antifungal Activity
Several derivatives of 3-acetylpyridine have been investigated for their efficacy against bacterial and fungal pathogens. The data is often presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (Chalcone) | S. aureus | - | [4] |
| 3-(4-Methoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one (Chalcone) | S. aureus | - | [4] |
| 3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one (Chalcone) | S. aureus | - | [4] |
| 2-Amino-4-(4-chlorophenyl)-6-(pyridin-3-yl)pyrimidine | S. aureus | - | [4] |
| 2-Amino-4-(4-methoxyphenyl)-6-(pyridin-3-yl)pyrimidine | S. aureus | - | [4] |
| 2-Amino-4-(3,4,5-trimethoxyphenyl)-6-(pyridin-3-yl)pyrimidine | C. albicans | - | [4] |
| 3b (3,5-diacetylpyridine derivative) | Various bacteria | High | [5] |
| 12a (3,5-diacetylpyridine derivative) | Various bacteria | High | [5] |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10i) | Candida albicans | 41.98 µmol/L | [6] |
Note: A dash (-) indicates that the specific quantitative data was not provided in the source, but the compound was reported to have activity.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridin-2-one and related heterocyclic derivatives is often assessed using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce swelling, a hallmark of inflammation.
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 3-hydroxy pyridine-4-one derivative A | 20 | 67% | [7] |
| 3-hydroxy pyridine-4-one derivative B | 400 | Significant | [7] |
| 3-hydroxy pyridine-4-one derivative C | 200 | Significant | [7] |
| Thiazolo[4,5-b]pyridin-2-one derivatives | 50 | Variable, some > Ibuprofen | [8][9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo model is used to evaluate the acute anti-inflammatory activity of pharmacological substances.
Protocol:
-
Administer the test compound or vehicle (control) to a group of rats, typically intraperitoneally or orally.
-
After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group with respect to the control group.
Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are not yet elucidated. However, based on the activities of related compounds, several signaling pathways can be implicated. For instance, the anti-inflammatory effects of some pyridinone derivatives may involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. Cytotoxic effects against cancer cells could be mediated through various pathways, including the induction of apoptosis or the inhibition of key kinases involved in cell proliferation and survival.
Conclusion
While direct biological activity data for this compound is not extensively available, the analysis of structurally similar 3-acetylated heterocyclic compounds reveals a promising landscape of pharmacological potential. Derivatives of 3-acetylcoumarin and various substituted pyridones exhibit significant cytotoxic, antimicrobial, and anti-inflammatory activities. The presented data underscores the importance of the 3-acetyl-pyridin-2-one scaffold as a template for the design of novel therapeutic agents. Further investigation into the synthesis and comprehensive biological evaluation of this compound and its close analogs is warranted to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 771-03-9 | AAA77103 [biosynth.com]
- 2. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pharmacia.pensoft.net [pharmacia.pensoft.net]
Validating the Structure of Substituted 2-Pyridones using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Unambiguous confirmation of a molecule's constitution is critical for understanding its biological activity, structure-activity relationships (SAR), and intellectual property protection. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex heterocyclic systems often necessitate the resolving power of two-dimensional (2D) NMR techniques. This guide provides a comparative analysis of 2D NMR data for validating the structure of a substituted 3-acetyl-2-pyridone, a common scaffold in pharmacologically active compounds.
Herein, we present a case study on a representative substituted pyridin-2-one, 3-acetyl-4-methyl-6-phenyl-2(1H)-pyridone (Structure A) , and its plausible isomer, 3-acetyl-6-methyl-4-phenyl-2(1H)-pyridone (Structure B) . Through a detailed examination of expected correlations in COSY, HSQC, and HMBC spectra, we demonstrate how these powerful analytical tools can be used to definitively distinguish between these two isomers.
Comparative Analysis of 2D NMR Data
The validation of either Structure A or Structure B hinges on the specific correlations observed in various 2D NMR experiments. The following tables summarize the expected key correlations that would allow for a definitive structural assignment.
Table 1: Expected Key COSY Correlations
| Structure | Correlating Protons | Proton Signal | Expected Cross-Peak with Proton at δ (ppm) |
| A | H5 ↔ NH | ~6.5 | ~12.0 |
| B | H5 ↔ NH | ~6.7 | ~12.0 |
Note: The NH proton is often broad and may not show clear coupling. Its observation is dependent on the solvent and concentration.
Table 2: Expected Key HSQC Correlations
| Structure | Proton Signal (δ, ppm) | Directly Bonded Carbon Signal (δ, ppm) | Assignment |
| A | ~6.5 | ~105 | C5-H5 |
| ~2.5 | ~20 | C4-CH₃ | |
| ~2.4 | ~30 | COCH₃ | |
| B | ~6.7 | ~108 | C5-H5 |
| ~2.3 | ~18 | C6-CH₃ | |
| ~2.4 | ~30 | COCH₃ |
Table 3: Expected Key HMBC Correlations for Structure Validation
| Structure | Proton Signal (δ, ppm) | Key Long-Range Correlations to Carbon (δ, ppm) | Implication |
| A | H5 (~6.5) | C3 (~120), C4 (~148), C6 (~150) | Confirms H5 position relative to C3, C4, and C6 |
| C4-CH₃ (~2.5) | C3 (~120), C4 (~148), C5 (~105) | Crucial correlation to C3 and C5 confirms the methyl group at C4 | |
| H-phenyl (~7.4-7.6) | C6 (~150) | Confirms phenyl group at C6 | |
| B | H5 (~6.7) | C3 (~122), C4 (~145), C6 (~152) | Confirms H5 position relative to C3, C4, and C6 |
| C6-CH₃ (~2.3) | C5 (~108), C6 (~152) | Absence of correlation to C4 and presence of correlation to C5 confirms the methyl group at C6 | |
| H-phenyl (~7.4-7.6) | C3 (~122), C4 (~145), C5 (~108) | Crucial correlations to C3 and C5 confirm the phenyl group at C4 |
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra. Instrument parameters should be optimized for the specific sample and spectrometer.
1. Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution was sonicated for 1 minute to ensure homogeneity.
2. 1D NMR Spectra Acquisition: Standard ¹H and ¹³C{¹H} NMR spectra were acquired to determine the chemical shifts of all proton and carbon signals.
3. COSY (Correlation Spectroscopy) Experiment: The COSY experiment was performed to identify proton-proton spin coupling networks. A standard gradient-enhanced COSY (gCOSY) pulse sequence was used. Key parameters include:
-
Spectral width: 12 ppm in both dimensions
-
Number of increments: 256
-
Number of scans per increment: 4
-
Relaxation delay: 1.5 s
4. HSQC (Heteronuclear Single Quantum Coherence) Experiment: The HSQC experiment was used to identify direct one-bond proton-carbon correlations. A standard gradient-enhanced HSQC with sensitivity enhancement was employed. Key parameters include:
-
¹H spectral width: 12 ppm
-
¹³C spectral width: 180 ppm
-
Number of increments: 256
-
Number of scans per increment: 8
-
Relaxation delay: 1.5 s
-
¹JCH coupling constant: Optimized for 145 Hz
5. HMBC (Heteronuclear Multiple Bond Correlation) Experiment: The HMBC experiment was performed to identify long-range (2-3 bond) proton-carbon correlations. A standard gradient-enhanced HMBC pulse sequence was used. Key parameters include:
-
¹H spectral width: 12 ppm
-
¹³C spectral width: 200 ppm
-
Number of increments: 512
-
Number of scans per increment: 16
-
Relaxation delay: 2.0 s
-
Long-range coupling constant (ⁿJCH): Optimized for 8 Hz
Visualization of the Validation Workflow
The logical process for distinguishing between the proposed structures using the 2D NMR data is outlined in the following diagram.
Caption: Logical workflow for validating the structure of a substituted 2-pyridone using 2D NMR.
This guide illustrates a systematic approach to the structural validation of a substituted 3-acetyl-2-pyridone using a combination of 2D NMR experiments. The key to distinguishing between isomers lies in the analysis of long-range heteronuclear correlations from the HMBC spectrum, which provides unambiguous evidence of the connectivity of substituents around the pyridone core. By following a logical workflow and understanding the expected spectral patterns, researchers can confidently assign the correct structure to their synthesized compounds.
A Comparative Guide to Purity Assessment of Synthesized 3-acetyl-3H-pyridin-2-one by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly for pharmaceutical applications, the rigorous assessment of purity is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and overall toxicological profile. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 3-acetyl-3H-pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. The performance of a validated HPLC method is compared with an alternative analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to offer researchers a comprehensive understanding of the available methodologies.
Data Presentation: HPLC vs. qNMR
The following table summarizes the quantitative data obtained from the purity assessment of a synthesized batch of this compound using a validated Reverse-Phase HPLC (RP-HPLC) method and a 1H-qNMR method.
| Parameter | RP-HPLC Method | 1H-qNMR Method |
| Purity (%) | 99.5% (Area Normalization) | 99.3% (w/w) |
| Resolution of Key Impurity (Impurity A) | > 2.0 | Not applicable |
| Limit of Detection (LOD) | 0.01% | ~0.1% |
| Limit of Quantification (LOQ) | 0.03% | ~0.3% |
| Analysis Time per Sample | 20 minutes | 10 minutes |
| Sample Preparation Complexity | Moderate (dissolution, filtration) | Simple (dissolution) |
| Information Provided | Relative purity, retention times of impurities | Absolute purity (w/w), structural confirmation |
| Destructive/Non-destructive | Destructive | Non-destructive |
Experimental Protocols
A validated RP-HPLC method was developed for the purity assessment of this compound and its potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water. The solution was then filtered through a 0.45 µm syringe filter before injection.
For a comparative purity assessment, 1H-qNMR was employed.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Approximately 10 mg of this compound and 5 mg of the internal standard were accurately weighed and dissolved in 0.75 mL of DMSO-d6.
-
1H-NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing: The spectra were manually phased and baseline corrected. The purity of this compound was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard.
Mandatory Visualization
Caption: Experimental workflow for the purity assessment of synthesized this compound.
Comparison and Discussion
The RP-HPLC method demonstrates excellent sensitivity with low LOD and LOQ values, making it highly suitable for detecting and quantifying trace impurities. The chromatographic separation provides a visual representation of the sample's complexity, and the high resolution allows for the accurate quantification of individual impurities relative to the main peak. This method is ideal for routine quality control and for stability studies where the formation of degradation products needs to be monitored over time.
On the other hand, 1H-qNMR offers the significant advantage of providing an absolute purity value (w/w %) without the need for a reference standard of the analyte itself. It relies on a certified internal standard. The sample preparation is simpler and the analysis time is shorter compared to HPLC. Furthermore, the NMR spectrum provides unambiguous structural information, which can aid in the identification of unknown impurities if they are present at sufficient concentrations. However, its sensitivity is generally lower than that of HPLC, making it less suitable for the detection of very low-level impurities.
Both HPLC and qNMR are powerful techniques for the purity assessment of synthesized this compound, each with its own set of advantages. The choice of method will depend on the specific requirements of the analysis. For high-throughput screening and the detection of trace impurities, the developed RP-HPLC method is superior . For obtaining a rapid and absolute purity value with simultaneous structural confirmation, 1H-qNMR is an excellent orthogonal technique . For comprehensive characterization and in regulated environments, the use of both methods is often recommended to provide a complete purity profile of the synthesized compound.
Safety Operating Guide
Prudent Disposal of 3-acetyl-3H-pyridin-2-one: A Guide for Laboratory Professionals
Disclaimer: The following information provides general guidance for the disposal of 3-acetyl-3H-pyridin-2-one. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, these procedures are based on the general principles of laboratory chemical waste management for related heterocyclic and ketone compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific and compliant disposal protocols.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For a compound like this compound, which belongs to the family of pyridinone derivatives, a cautious and informed approach to waste management is essential. In the absence of a specific SDS, it should be treated as a hazardous chemical.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves before use.
-
Body Protection: A fully buttoned laboratory coat.
All handling of this compound and its waste should be conducted within a properly functioning certified laboratory chemical fume hood to avoid inhalation of any potential vapors or dust.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use a dedicated, sealable, and airtight waste container that is compatible with the chemical.
-
The container must be clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste".
-
Attach a completed hazardous waste tag as required by your institution.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
-
-
Disposal Pathway:
-
Do not dispose of this compound down the drain. This can harm aquatic life and interfere with wastewater treatment processes.[1]
-
The primary and recommended disposal method for this type of chemical waste is through a licensed professional waste disposal service.[2] These services typically use high-temperature incineration or other approved methods for the destruction of hazardous chemicals.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data for disposal parameters (e.g., concentration limits for specific disposal routes) can be provided. The precautionary principle dictates treating the substance as hazardous at any concentration.
| Data Point | Value |
| Recommended Disposal Method | Licensed Professional Waste Disposal Service |
| Sewer Disposal | Prohibited |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
